C3a (70-77) TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N13O10.C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQOOSMIYRICB-WCQUZJSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62F3N13O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The C-Terminal Octapeptide of C3a: An In-Depth Technical Guide to the Function of C3a (70-77) TFA in the Complement System
For Immediate Release
This technical guide provides a comprehensive overview of the function and characteristics of C3a (70-77) TFA, a synthetic octapeptide corresponding to the C-terminal fragment of the complement component C3a. This document is intended for researchers, scientists, and drug development professionals engaged in studies of the complement system, inflammation, and immunology.
Introduction to C3a and the Complement System
The complement system is a critical component of the innate immune system, playing a pivotal role in host defense against pathogens and in the inflammatory response. Activation of the complement cascade leads to the generation of several biologically active fragments, including the anaphylatoxin C3a. C3a is a 77-amino acid polypeptide that exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells.[1] The C-terminal region of C3a is crucial for its biological activity.
This compound: A Synthetic Agonist of the C3a Receptor
This compound is a synthetic octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, formulated as a trifluoroacetate (TFA) salt.[2] It represents the C-terminal active site of the full-length C3a molecule. As a C3aR agonist, this compound mimics the biological activities of native C3a, albeit with a lower potency, generally estimated to be 1-2% of the full-length protein.[2][3][4] Its primary function is to activate the C3a receptor, thereby initiating a cascade of intracellular signaling events that lead to various physiological responses.
Quantitative Bioactivity Data
The biological activity of this compound has been characterized in several functional assays. The following table summarizes the available quantitative data, providing a comparative overview of its potency.
| Assay Type | Cell/Tissue Type | Parameter | Value (M) | Reference |
| Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | Human Mononuclear Leukocytes | IC50 | > 1 x 10⁻⁷ | [2][5] |
| Guinea Pig Ileum Contraction | Guinea Pig Ileum | - | - | [2] |
| Histamine Release | Rat Mast Cells | - | - | [2][6] |
| Vascular Permeability | Human Skin | - | - | [2] |
Note: Specific EC50/IC50 values for this compound are not consistently reported across the literature. The table reflects the concentrations at which significant biological effects were observed.
C3a Receptor Signaling Pathway
Activation of the C3a receptor by this compound initiates a series of intracellular signaling events. The C3aR primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This initial event triggers a cascade involving the activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[7] A key downstream effect of C3aR activation is the mobilization of intracellular calcium.[9]
Key Biological Functions and Experimental Workflows
This compound elicits a range of biological responses that are central to inflammation and immune modulation.
Induction of Mast Cell Degranulation and Histamine Release
This compound is a potent secretagogue for mast cells, inducing the release of histamine and other inflammatory mediators.[2][6] This activity contributes to the classic signs of inflammation, including increased vascular permeability and vasodilation.
Experimental Protocol: Histamine Release Assay from Rat Mast Cells
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The cells are then purified by density gradient centrifugation.
-
Cell Suspension: The purified mast cells are washed and resuspended in a buffered salt solution containing calcium and other essential ions.
-
Stimulation: The mast cell suspension is incubated with varying concentrations of this compound at 37°C for a defined period (e.g., 15-30 minutes).
-
Histamine Measurement: The reaction is stopped by centrifugation at a low temperature. The histamine content in the supernatant (released histamine) and the cell pellet (residual histamine) is determined using a sensitive method such as the o-phthalaldehyde (OPT) spectrofluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of histamine release is calculated as: (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.
Smooth Muscle Contraction
The peptide induces the contraction of smooth muscle, particularly in the guinea pig ileum, which is a classic model for studying anaphylatoxin activity.[2]
Experimental Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: A segment of the terminal ileum is excised from a guinea pig and placed in a bath containing oxygenated Tyrode's solution at 37°C.
-
Mounting: The ileum segment is mounted in an organ bath under a resting tension, and its contractions are recorded using an isotonic transducer.
-
Stimulation: After an equilibration period, cumulative concentrations of this compound are added to the organ bath, and the resulting contractions are recorded.
-
Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the this compound concentration. The EC50 value can then be determined.
Calcium Mobilization in Leukocytes
This compound triggers a rapid and transient increase in intracellular calcium concentration in various leukocytes, including neutrophils and eosinophils.[9][10] This calcium signal is a crucial second messenger in cell activation.
Experimental Protocol: Calcium Mobilization Assay in Human Neutrophils
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran sedimentation.
-
Dye Loading: The isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a physiological buffer.
-
Stimulation and Measurement: The dye-loaded cells are placed in a cuvette in a fluorometer. A baseline fluorescence is recorded, after which this compound is added, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
Data Analysis: The peak increase in fluorescence following stimulation is quantified to determine the magnitude of the calcium response.
Modulation of Lymphocyte Function
This compound has been shown to modulate lymphocyte function, notably by inhibiting the generation of Leukocyte Inhibitory Factor (LIF) from human mononuclear leukocytes.[2][5]
Experimental Protocol: Inhibition of LIF Generation Assay
-
Mononuclear Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: The PBMCs are cultured in a suitable medium and stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence or absence of varying concentrations of this compound.
-
LIF Activity Assay: After an appropriate incubation period, the cell-free supernatants are collected. The LIF activity in the supernatants is assessed by measuring their ability to inhibit the migration of purified human polymorphonuclear leukocytes (PMNs) in an agarose microdroplet assay.
-
Data Analysis: The percentage inhibition of PMN migration is calculated for each condition, and the IC50 for the inhibition of LIF generation by this compound is determined.
Synthesis and Handling
This compound is synthesized by solid-phase peptide synthesis (SPPS), typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12] The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is a lyophilized powder, which should be stored at -20°C or below. For experimental use, it is typically dissolved in a sterile aqueous buffer.
Conclusion
This compound serves as a valuable research tool for investigating the biological roles of the C3a/C3aR axis in the complement system. Its ability to specifically activate the C3a receptor allows for the detailed study of downstream signaling pathways and the physiological consequences of C3a-mediated inflammation and immune modulation. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible assessment of its biological activities. Further research into the structure-activity relationship of C3a and its analogues, including C3a (70-77), will continue to advance our understanding of the complement system and may lead to the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 4. c3a — TargetMol Chemicals [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 12. peptide.com [peptide.com]
C3a (70-77) TFA: A Technical Guide to its Mechanism of Action in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, an anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune cells.[1][2] The C-terminal octapeptide of C3a, C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, available as a trifluoroacetate (TFA) salt, has been shown to mimic the biological activities of the full-length C3a, albeit at a lower potency, making it a valuable tool for studying C3aR-mediated signaling and cellular responses.[3][4] This technical guide provides an in-depth overview of the mechanism of action of C3a (70-77) TFA in key immune cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action in Immune Cells
This compound acts as an agonist for the C3a receptor (C3aR), a class A GPCR.[2] The interaction of this compound with C3aR initiates a cascade of intracellular signaling events that vary depending on the immune cell type. This peptide has been shown to induce a range of cellular responses, including degranulation in mast cells, chemotaxis in eosinophils, and cytokine release from macrophages.[3] Notably, while C3a is a chemoattractant for eosinophils, it does not directly induce chemotaxis in neutrophils.[5][6]
Key Immune Cell Targets and Responses:
-
Mast Cells: this compound is a potent activator of mast cells, inducing the release of histamine and other inflammatory mediators through degranulation.[3] This process is initiated by C3aR coupling to G proteins, leading to downstream signaling events.[7][8][9]
-
Neutrophils: While some studies have reported C3a-induced neutrophil activation, this is often considered an indirect effect mediated by factors released from other immune cells, such as eosinophils.[5][10] Highly purified neutrophils show minimal to no direct chemotactic response to C3a or its analogs.[5][6]
-
Eosinophils: C3a and its synthetic analogues are effective chemoattractants for eosinophils, stimulating their migration and enzyme release.[5][11]
-
Monocytes and Macrophages: In monocytes and macrophages, C3aR activation can trigger the release of pro-inflammatory cytokines and modulate other cellular functions.[12][13][14] C3a has been shown to induce an increase in intracellular calcium levels in RAW264.7 macrophage-like cells.[15]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of C3a analogs with C3aR and the subsequent cellular responses.
| Ligand | Receptor | Cell Line | Assay | Parameter | Value | Reference |
| C3a63-77 | C3aR | HEKT293T | β-arrestin2 Recruitment (BRET) | EC50 | 191 nM | [16] |
| C3a63-77 | C3aR | HEKT293T | Receptor Internalization (ELISA) | EC50 | 46 nM | [16] |
| Eu-DTPA-hC3a | C3aR | HEK293 Gα16-C3aR | Saturation Binding | Kd | 8.7 ± 1.4 nM | [17] |
Signaling Pathways
Activation of C3aR by this compound initiates signaling through heterotrimeric G proteins. The primary coupling is to the pertussis toxin-sensitive Gαi family, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1] C3aR can also couple to Gα12/13. Downstream of G protein activation, phospholipase C (PLC) is activated, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[18] This increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), contributes to various cellular responses.
Furthermore, C3aR activation leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling node in cell proliferation, differentiation, and survival.[9][19][20] The receptor also undergoes desensitization and internalization, processes mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[9][16]
Signaling Pathway Diagrams
Caption: C3aR Signaling Pathway in Immune Cells.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study the effects of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3aR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon binding to free intracellular calcium, the dye's fluorescence intensity increases, which can be measured using a fluorescence plate reader or flow cytometer.
Protocol Outline:
-
Cell Preparation: Plate cells (e.g., RAW264.7 macrophages or C3aR-transfected CHO cells) in a 96-well black-walled, clear-bottom plate and culture until confluent.[15][18]
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fluo-4 AM and Pluronic F-127 for 30-60 minutes at 37°C.[15][18]
-
Washing: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.
-
Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Inject this compound at the desired concentration and immediately begin recording fluorescence intensity over time.[15]
-
Controls: Include a vehicle control (buffer only), a positive control (e.g., ionomycin), and a negative control (e.g., EGTA to chelate extracellular calcium).[21]
Caption: Workflow for a Calcium Mobilization Assay.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of granular contents from mast cells upon stimulation.
Principle: β-hexosaminidase is an enzyme stored in mast cell granules. Upon degranulation, it is released into the supernatant. Its activity can be measured using a colorimetric substrate.
Protocol Outline:
-
Cell Culture: Culture mast cells (e.g., LAD2 or HMC-1) in appropriate media.
-
Stimulation: Wash the cells and resuspend them in a suitable buffer. Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Enzyme Assay:
-
Add an aliquot of the supernatant to a 96-well plate.
-
Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and incubate.
-
Stop the reaction with a stop buffer (e.g., sodium carbonate/bicarbonate buffer).
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the total β-hexosaminidase release, which is determined by lysing an equal number of unstimulated cells with a detergent like Triton X-100.
Caption: Workflow for a Mast Cell Degranulation Assay.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway.
Principle: Upon C3aR activation, ERK1/2 becomes phosphorylated. This phosphorylation can be detected and quantified using specific antibodies in various assay formats, such as Western blotting or cell-based ELISA.
Protocol Outline (Cell-based ELISA):
-
Cell Seeding: Seed cells (e.g., C3aR-transfected CHO cells or primary immune cells) in a 96-well plate and culture overnight.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for a few hours before the assay.
-
Stimulation: Treat the cells with different concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixative (e.g., formaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Antibody Incubation:
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Normalization: Normalize the p-ERK signal to the total ERK protein level or cell number in parallel wells.
Caption: Workflow for an ERK1/2 Phosphorylation Assay.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of the C3a/C3aR axis in the immune system. Its ability to specifically activate C3aR and trigger downstream signaling cascades in various immune cells provides a means to investigate the contributions of this pathway to both physiological and pathological inflammatory processes. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals aiming to modulate this pathway for therapeutic benefit. Further research will continue to elucidate the nuanced and cell-type-specific effects of this compound, paving the way for novel therapeutic strategies targeting inflammatory and immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of human neutrophils by C3a and C5A. Comparison of the effects on shape changes, chemotaxis, secretion, and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil chemoattractant receptors in health and disease: double-edged swords - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Emerging Roles for G-protein Coupled Receptors in Development and Activation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Emerging Roles for G-protein Coupled Receptors in Development and Activation of Macrophages [frontiersin.org]
- 15. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bu.edu [bu.edu]
C3a (70-77) TFA: An In-depth Technical Guide to its Role in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C3a (70-77) TFA is a synthetic octapeptide that corresponds to the C-terminal fragment (residues 70-77) of the human complement component 3a (C3a).[1] C3a is an anaphylatoxin that plays a significant role in the inflammatory response. The C3a (70-77) fragment, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, is known to exhibit a fraction of the biological activity of the full-length C3a protein, estimated to be around 1-2%.[1][2][3][4] Despite its reduced potency, this peptide specifically interacts with the C3a receptor (C3aR) and serves as a valuable tool for studying the nuanced roles of C3a in inflammation and for the development of therapeutic modulators of the complement system.
This technical guide provides a comprehensive overview of this compound, focusing on its role in inflammation, its quantitative biological activities, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Biological Activities
While specific EC50 and IC50 values for C3a (70-77) are not extensively reported in the literature, its activity is often compared to that of the full-length C3a protein. The following tables summarize the available quantitative data for C3a and its C-terminal fragments.
| Agonist Activity of C3a and its Analogs | |||
| Compound | Assay | Cell/Tissue Type | EC50 Value |
| Human C3a | Mast Cell Degranulation (β-hexosaminidase release) | LAD2 human mast cells | 3 nM[5] |
| Human C3a | Histamine Release | Rat peritoneal mast cells | 3.3 µM[6][7] |
| C3a (57-77) (21-residue C-terminal analogue) | Histamine Release | Rat peritoneal mast cells | 10.9 µM[6][7] |
| C3a (56-77) (22-residue C-terminal analogue) | Histamine Release | Rat peritoneal mast cells | 25.1 µM[6][7] |
| C3a (70-77) | Guinea Pig Lung Contraction | Guinea pig parenchymal lung strips | 3.8% of C3a activity[8] |
| Inhibitory Activity of C3a (70-77) | |||
| Compound | Assay | Cell Type | Concentration for >75% Inhibition |
| C3a (70-77) | Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | Human mononuclear leukocytes | 10⁻⁶ M[9][10] |
| Receptor Binding Affinity | |||
| Ligand | Receptor | Cell Type | Kd Value |
| Eu-DTPA-hC3a (fluorescently labeled human C3a) | C3aR | HEK293 cells expressing C3aR | 8.7 ± 1.4 nM |
C3a Receptor (C3aR) Signaling Pathway
This compound exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The binding of C3a or its active fragments to C3aR initiates a cascade of intracellular signaling events that mediate the inflammatory response. The primary signaling pathways activated by C3aR are depicted below.
Caption: C3aR signaling cascade.
Upon ligand binding, C3aR couples to heterotrimeric G proteins, primarily of the Gαi and Gα12/13 subfamilies.[11][12]
-
Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][13]
-
Gβγ subunits , dissociated from Gαi, can activate phospholipase C (PLC).
-
Gα12/13 activation stimulates the RhoA/ROCK pathway, leading to cytoskeletal rearrangement.[11][12]
-
PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) and increasing intracellular calcium concentration.[6][11]
-
DAG and elevated intracellular Ca²⁺ activate downstream effectors, including extracellular signal-regulated kinase (ERK) 1/2.[11]
-
ERK1/2 activation leads to the phosphorylation of various transcription factors, modulating the expression of genes involved in the inflammatory response.
These signaling events culminate in a variety of cellular responses, including mast cell degranulation, smooth muscle contraction, increased vascular permeability, and chemotaxis of immune cells.[1][9]
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments used to characterize the inflammatory role of this compound.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with this compound, serving as a marker for degranulation.
Caption: Mast cell degranulation assay workflow.
Detailed Methodology:
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells or a human mast cell line (e.g., LAD2) in appropriate media.
-
Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer (containing 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM glucose, and 20 mM HEPES, pH 7.4).
-
Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of this compound or a positive control (e.g., ionomycin) to the wells. For the negative control, add buffer alone.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Enzyme Reaction: Add 50 µL of a 1 mM solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5) to each well containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add 150 µL of 0.1 M glycine-carbonate buffer (pH 10.7) to each well to stop the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Total Release: To determine the total amount of β-hexosaminidase, lyse the cells remaining in the original plate by adding 50 µL of 0.5% Triton X-100. Collect the lysate and measure the enzyme activity as described above.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of total lysate) x 100.
Guinea Pig Ileum Contraction Assay
This ex vivo assay measures the contractile response of smooth muscle to this compound, a hallmark of anaphylatoxin activity.
Caption: Guinea pig ileum contraction assay workflow.
Detailed Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate the terminal ileum. Place the tissue in cold, oxygenated Tyrode's solution.
-
Mounting: Cut a 2-3 cm segment of the ileum and mount it vertically in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Apply a resting tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Stimulation: Add cumulative concentrations of this compound to the organ bath. Allow the response to each concentration to stabilize before adding the next.
-
Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Measure the amplitude of the contraction at each concentration. Construct a dose-response curve by plotting the contraction amplitude against the logarithm of the this compound concentration. The EC50 value can then be determined from this curve.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound binding to its receptor.
Caption: Intracellular calcium mobilization assay workflow.
Detailed Methodology:
-
Cell Culture: Culture a cell line stably expressing the human C3a receptor (e.g., CHO-hC3aR) in a suitable medium.
-
Seeding: Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to grow to confluence.
-
Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in the same buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with the buffer to remove any extracellular dye.
-
Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation: Inject a solution of this compound at various concentrations into the wells.
-
Data Acquisition: Immediately after injection, continuously record the fluorescence intensity for 1-2 minutes. For Fura-2, measure the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm). For Fluo-4, use an excitation of 485 nm and measure emission at 520 nm.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound, as the C-terminal active fragment of C3a, represents a critical tool for dissecting the complex role of the C3a/C3aR axis in inflammation. While possessing lower potency than its parent molecule, its specific activity allows for targeted investigations into the downstream consequences of C3aR activation. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to explore the therapeutic potential of modulating this important inflammatory pathway. Further quantitative characterization of this compound in various inflammatory models will continue to refine our understanding of its function and its utility in the development of novel anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G Protein coupled Receptor Specificity for C3a and Compound 48/80-induced degranulation in human mast cells: Roles of Mas-related genes MrgX1 and MrgX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contraction of guinea pig lung by synthetic oligopeptides related to human C3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing synthetic superagonists of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Design and biological activity of a new generation of synthetic C3a analogues by combination of peptidic and non-peptidic elements - PMC [pmc.ncbi.nlm.nih.gov]
The C3a (70-77) Fragment: A Technical Guide to its Discovery, Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the C3a (70-77) peptide fragment, also known as C3a-desArg or Acylation-Stimulating Protein (ASP). Initially identified as the C-terminal octapeptide of the anaphylatoxin C3a, this fragment has emerged as a pleiotropic signaling molecule with significant implications in immunology and metabolic regulation. This document details its discovery, biochemical properties, and physiological roles, with a particular focus on its interaction with the G protein-coupled receptor C5L2. Detailed experimental protocols for studying the C3a (70-77) fragment and its signaling pathways are provided, along with a comprehensive summary of quantitative data. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biology of this intriguing peptide.
Introduction
The complement system, a cornerstone of innate immunity, orchestrates a rapid and robust defense against pathogens and cellular debris. Activation of this cascade generates a series of potent inflammatory mediators, including the anaphylatoxin C3a. While C3a's pro-inflammatory functions are well-established, the biological significance of its cleavage product, the C3a (70-77) fragment, has unveiled a more nuanced and complex regulatory landscape.
The C3a (70-77) fragment, an octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, is generated in vivo by the action of carboxypeptidases that remove the C-terminal arginine from C3a.[1][2] Initially considered an inactive byproduct, it is now recognized as a bioactive molecule in its own right, possessing about 1-2% of the parent C3a's anaphylatoxic activity.[3][4][5][6][7] This fragment is identical to Acylation-Stimulating Protein (ASP), a factor identified for its potent lipogenic effects.[1][8] This dual identity places C3a (70-77) at the crossroads of the immune and metabolic systems, making it a compelling target for research and therapeutic development.
This guide will delve into the discovery of this multifaceted peptide, its physiological significance in both inflammatory and metabolic contexts, and the intricate signaling pathways it governs through its interaction with the C5L2 receptor.
Discovery and Biochemical Properties
The journey to understanding the C3a (70-77) fragment began with investigations into the structure and function of the C3a anaphylatoxin. Early studies focused on identifying the active site of C3a and synthesized various peptide fragments to probe its biological activities.
Identification as the Active C-Terminus of C3a
Synthetic peptide studies in the late 1970s and early 1980s were instrumental in pinpointing the C-terminus of C3a as the locus of its biological activity. The synthetic octapeptide corresponding to residues 70-77 of human C3a was shown to elicit hallmark anaphylatoxic responses, including smooth muscle contraction, histamine release from mast cells, and increased vascular permeability.[1][3][4][5][6] These effects, though less potent than the full-length C3a, demonstrated that this small fragment retained the biological specificity of the parent molecule.[3][4][5][6]
The Emergence of Acylation-Stimulating Protein (ASP)
Independently, research in the field of metabolism led to the discovery of a protein in human plasma that potently stimulated triglyceride synthesis in adipocytes.[1][9] This factor was named Acylation-Stimulating Protein (ASP).[1] Subsequent purification and sequencing revealed that ASP was identical to the C3a fragment lacking the C-terminal arginine, C3a-desArg.[8] This discovery forged a critical link between the complement system and lipid metabolism.
Biochemical Characteristics
The C3a (70-77) fragment is a small, basic octapeptide. Its activity is critically dependent on the C-terminal arginine residue for its anaphylatoxic functions.[1][6][10] Removal of this arginine, which occurs rapidly in plasma, significantly attenuates its inflammatory potential while preserving its metabolic activity as ASP.[2][11][12]
Table 1: Biochemical Properties of C3a (70-77)
| Property | Description | Reference(s) |
| Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | [3] |
| Molecular Weight | ~894 Da | [2] |
| Alternative Names | C3a-desArg, Acylation-Stimulating Protein (ASP) | [1][8] |
| Origin | C-terminal fragment of Complement C3a | [3][4][5][6] |
| Key Functional Residue | C-terminal Arginine (for anaphylatoxic activity) | [1][6][10] |
Physiological Significance and Receptor Interaction
The C3a (70-77) fragment exerts its diverse biological effects through a specific cell surface receptor, C5L2 (also known as GPR77).[13][14][15] Unlike the classical C3a receptor (C3aR), C5L2 is a non-canonical G protein-coupled receptor that does not couple to G proteins in the traditional manner.[16][17][18]
Role in Inflammation
While significantly less potent than C3a, the C3a (70-77) fragment retains some pro-inflammatory capabilities. It can induce mast cell degranulation and increase vascular permeability.[3][4][5][6] However, its primary role in the immune system appears to be modulatory. Studies have shown that C3a and its C-terminal fragments can modulate lymphocyte functions, suggesting a role in shaping the adaptive immune response.[3][19][20][21][22]
Role in Metabolic Regulation
As ASP, the C3a (70-77) fragment is a key regulator of triglyceride metabolism.[23][24] It stimulates triglyceride synthesis and glucose uptake in adipocytes, thereby promoting fat storage.[9][23][24] This function is mediated through the C5L2 receptor.[23] Impaired ASP function can lead to a reduced rate of triglyceride synthesis in adipose tissue, resulting in an increased flux of fatty acids to the liver. This has been hypothesized to contribute to conditions like hyperapobetalipoproteinemia.
The C5L2 Receptor: A Decoy or a Signaling Receptor?
The nature of C5L2 signaling has been a subject of debate. Due to its inability to couple to G proteins and mediate classical downstream signaling events like calcium mobilization, it was initially proposed to function as a decoy receptor, sequestering C5a and its metabolites to dampen inflammation.[17][18] However, accumulating evidence suggests that C5L2 is indeed a signaling receptor, albeit through non-canonical pathways. It has been shown to interact with β-arrestin and modulate ERK1/2 phosphorylation, indicating its involvement in distinct intracellular signaling cascades.[16]
Table 2: Quantitative Data on C3a (70-77) and C5L2 Interaction
| Parameter | Value | Cell Type/System | Reference(s) |
| Binding Affinity (Kd) of C3a-desArg to C5L2 | ~30 nM | Human embryonic kidney (HEK) 293 cells | [14][15] |
| Concentration for 50% inhibition of LIF generation by C3a(70-77) | 10⁻⁸ M | Human mononuclear leukocytes (PHA/Con A stimulated) | [22] |
| Concentration for significant suppression of LIF generation by C3a(70-77) | ≥ 10⁻⁷ M | Human mononuclear leukocytes | [4][5] |
| Concentration for 75% suppression of LIF generation by C3a(70-77) | 10⁻⁶ M | Human mononuclear leukocytes | [4][5] |
Signaling Pathways
The interaction of C3a (70-77)/ASP with the C5L2 receptor initiates a unique signaling cascade that differs from classical GPCR signaling.
β-Arrestin-Mediated Signaling
Upon ligand binding, C5L2 recruits β-arrestin.[16] This interaction is central to its signaling function and distinguishes it from the G protein-dependent signaling of the C3aR. The C5L2-β-arrestin complex can act as a scaffold for other signaling molecules, leading to the modulation of downstream pathways.
Modulation of ERK1/2 Phosphorylation
One of the key downstream effects of C5L2 activation is the modulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[16] Studies have shown that C5L2 can negatively modulate C5a-C5aR-mediated ERK1/2 activation in human neutrophils.[16] This suggests a cross-talk mechanism where C5L2 can fine-tune the cellular response to other inflammatory stimuli.
Caption: C5L2 signaling pathway initiated by C3a (70-77)/ASP binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the C3a (70-77) fragment and its receptor.
Solid-Phase Peptide Synthesis of C3a (70-77)
Objective: To chemically synthesize the C3a (70-77) octapeptide.
Principle: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are added sequentially, with the Fmoc protecting group being removed at each step before the next amino acid is coupled.
Protocol:
-
Resin Preparation: Swell the Rink amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Arg) with a coupling reagent (e.g., HBTU/HOBt) and add it to the deprotected resin. Allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala, Leu, Gly, Leu, His, Ser, Ala).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[1][2][25][26]
Radioligand Binding Assay for C5L2
Objective: To determine the binding affinity of C3a (70-77) to its receptor C5L2.
Principle: A radiolabeled ligand (e.g., ¹²⁵I-C5a or a labeled C3a-desArg analog) is incubated with cells or membranes expressing C5L2. The binding of the radioligand is then competed with increasing concentrations of unlabeled C3a (70-77).
Protocol:
-
Cell Culture: Culture cells stably expressing human C5L2 (e.g., HEK293-C5L2 cells).
-
Membrane Preparation (Optional): Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a binding buffer, incubate the cell membranes or whole cells with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled C3a (70-77) or a control peptide.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the dissociation constant (Kd) can be calculated.[5][27][28]
Measurement of Triglyceride Synthesis
Objective: To quantify the effect of C3a (70-77)/ASP on triglyceride synthesis in adipocytes.
Principle: Adipocytes are incubated with a radiolabeled precursor for triglyceride synthesis (e.g., [³H]-glycerol or [¹⁴C]-glucose) in the presence or absence of C3a (70-77). The incorporation of the radiolabel into triglycerides is then measured.
Protocol:
-
Adipocyte Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
Stimulation: Incubate the adipocytes with varying concentrations of C3a (70-77)/ASP or a control vehicle.
-
Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a defined period.
-
Lipid Extraction: Wash the cells and extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).
-
Separation of Triglycerides: Separate the triglycerides from other lipid species using thin-layer chromatography (TLC).
-
Quantification: Scrape the triglyceride spot from the TLC plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as the amount of radiolabel incorporated into triglycerides per mg of cell protein.[20][23][29][30][31]
ERK1/2 Phosphorylation Assay
Objective: To assess the effect of C3a (70-77) on the phosphorylation of ERK1/2.
Principle: Cells are stimulated with C3a (70-77), and the level of phosphorylated ERK1/2 is detected by Western blotting or a cell-based immunoassay.
Protocol:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., neutrophils or C5L2-expressing cell lines) and stimulate them with C3a (70-77) for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.[6][15][24][32][33]
Caption: Experimental workflow for measuring ERK1/2 phosphorylation.
Conclusion and Future Directions
The C3a (70-77) fragment, once relegated to the status of an inactive metabolite, has emerged as a critical signaling molecule with profound implications for both immunology and metabolism. Its dual identity as a weak anaphylatoxin and a potent lipogenic factor, acting through the non-canonical C5L2 receptor, highlights the intricate and often unexpected connections between different physiological systems.
For researchers and scientists, the C3a (70-77)-C5L2 axis presents a fertile ground for further investigation. Unraveling the full spectrum of C5L2-mediated signaling pathways, identifying its interacting partners, and elucidating its role in various disease models will be crucial next steps. The detailed experimental protocols provided in this guide offer a robust framework for pursuing these research avenues.
For drug development professionals, the unique biology of C3a (70-77) and its receptor offers exciting therapeutic possibilities. Targeting the C5L2 receptor with agonists or antagonists could provide novel strategies for treating a range of conditions, from metabolic disorders like obesity and dyslipidemia to inflammatory diseases where complement activation plays a role. The development of specific modulators of the C5L2 pathway, informed by a deep understanding of its structure and function, holds the promise of more targeted and effective therapies.
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. biocompare.com [biocompare.com]
- 4. Cytokine analysis - ELISA / CBA [sanquin.org]
- 5. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Complement C3a Functional Test - Creative Biolabs [creative-biolabs.com]
- 11. biomedha.com [biomedha.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 16. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 17. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. bu.edu [bu.edu]
- 22. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Triglyceride Synthesis in Epididymal Adipose Tissue: CONTRIBUTION OF GLUCOSE AND NON-GLUCOSE CARBON SOURCES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 26. pnas.org [pnas.org]
- 27. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 28. Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. sciencellonline.com [sciencellonline.com]
- 31. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of C3a Receptor with C3a (70-77) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the complement component C3 is cleaved into C3a and C3b. C3a, a potent anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells. The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (ASHLGLAR), is a synthetically accessible fragment that has been investigated for its ability to mimic the biological activities of the full-length protein. This technical guide provides a comprehensive overview of the interaction between the C3a receptor and the C3a (70-77) peptide, supplied as a trifluoroacetate (TFA) salt. It includes a summary of quantitative binding and functional data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The interaction of C3a (70-77) with the C3a receptor is characterized by a lower affinity and potency compared to the native C3a ligand. This section summarizes the available quantitative data to facilitate a direct comparison.
Binding Affinity of Ligands to C3a Receptor
| Ligand | Ki (nM) | Assay Type | Cell Line/System | Reference |
| C3a (70-77) | ~582 | Radioligand Binding | Not Specified | [1] |
Note: The pKi value of 6.24 was converted to Ki.
Functional Potency of Ligands at the C3a Receptor
| Ligand | EC50 | Assay Type | Cell Line/System | Reference |
| C3a | 3 nM | Calcium Mobilization | HEK293 Gα16-C3aR | [2] |
| Synthetic C3a Analogue | Not Specified | Eosinophil Polarization, Chemotaxis, Enzyme Release | Purified Human Eosinophils | [3] |
| C3a | ~100 nmol/L | Mast Cell Chemotaxis | HMC-1, Human Cord Blood-derived Mast Cells | [4] |
Signaling Pathways
Activation of the C3a receptor by its ligands initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effector activation.
C3a Receptor Signaling Cascade
The binding of an agonist, such as C3a or C3a (70-77), to the C3a receptor triggers a conformational change, leading to the activation of associated G proteins. The C3aR primarily couples to the Gi/o family of G proteins. This activation leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various downstream effectors. A key consequence of C3aR activation is the mobilization of intracellular calcium, a crucial second messenger in many cellular responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of C3a (70-77) with the C3a receptor. These protocols are based on established methods and can be adapted for specific research needs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of C3a (70-77) for the C3a receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Cell Membrane Preparation:
-
Culture cells expressing the C3a receptor (e.g., HEK293 cells stably transfected with C3aR) to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled C3a (e.g., 125I-C3a) at a concentration near its Kd.
-
Increasing concentrations of unlabeled C3a (70-77) TFA or a reference compound for total and non-specific binding controls.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of a saturating concentration of unlabeled C3a) from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of C3a (70-77).
-
Determine the IC50 value (the concentration of C3a (70-77) that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of C3a (70-77) to elicit an increase in intracellular calcium concentration, a hallmark of C3a receptor activation.
Workflow Diagram:
Methodology:
-
Cell Preparation:
-
Seed cells expressing the C3a receptor (e.g., HMC-1 or transfected HEK293 cells) into a black, clear-bottom 96-well plate and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered with HEPES.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in the buffered salt solution.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the buffered salt solution to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.
-
-
Data Analysis:
-
For each concentration of C3a (70-77), determine the peak fluorescence response and subtract the baseline fluorescence.
-
Plot the change in fluorescence as a function of the log concentration of C3a (70-77).
-
Determine the EC50 value (the concentration of C3a (70-77) that produces 50% of the maximal response) by non-linear regression analysis.
-
Chemotaxis Assay
This assay assesses the ability of C3a (70-77) to induce the directed migration of cells, a key biological function of C3a.
Workflow Diagram:
Methodology:
-
Assay Setup:
-
Use a modified Boyden chamber or a commercially available chemotaxis plate (e.g., Transwell inserts). The chamber consists of an upper and a lower compartment separated by a microporous membrane (pore size should be appropriate for the cell type, e.g., 5-8 µm).
-
Fill the lower wells with assay medium (e.g., RPMI 1640 with 0.5% BSA) containing various concentrations of this compound or a positive control chemoattractant. Include a negative control with assay medium alone.
-
-
Cell Preparation:
-
Harvest C3aR-expressing cells (e.g., mast cells, eosinophils, or monocytes) and resuspend them in assay medium at a defined concentration.
-
-
Cell Migration:
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate for a period sufficient to allow for cell migration (typically 1-4 hours) at 37°C in a humidified incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
-
Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using fluorescently pre-labeled cells.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each concentration of C3a (70-77).
-
Plot the number of migrated cells as a function of the log concentration of C3a (70-77) to generate a dose-response curve.
-
Conclusion
The C-terminal octapeptide of C3a, C3a (70-77), serves as a valuable tool for investigating the structure-function relationships of the C3a receptor. While it exhibits a significantly lower affinity and potency compared to the full-length C3a anaphylatoxin, it retains the ability to specifically interact with and activate the receptor, leading to downstream signaling events such as intracellular calcium mobilization and chemotaxis. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the pharmacology of the C3a receptor and to screen for novel modulators of this important inflammatory target. Further research is warranted to obtain more precise quantitative data on the interaction of C3a (70-77) with the C3a receptor to facilitate more detailed structure-activity relationship studies.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C3a (70-77) - 1 mg [eurogentec.com]
In Vivo Effects of C3a (70-77) TFA Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, an anaphylatoxin, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor. The C-terminal region of C3a is crucial for its biological activity. C3a (70-77) is a synthetic octapeptide corresponding to the C-terminus of C3a, often used in its trifluoroacetate (TFA) salt form for research purposes. It is reported to possess 1-2% of the biological activity of the full-length C3a protein.[1][2] This guide provides a comprehensive overview of the currently available data on the in vivo effects of C3a (70-77) TFA administration, with a focus on experimental protocols, quantitative data, and relevant signaling pathways.
It is important to note that while in vitro studies with C3a (70-77) are more common, detailed in vivo investigations into the systemic effects of this specific fragment are limited in the publicly available scientific literature. Much of the understanding of the in vivo role of the C3a C-terminus is extrapolated from studies using the full-length C3a molecule or C3aR antagonists.
Core Biological Activities
In vitro and limited in vivo evidence suggest that C3a (70-77) can elicit a subset of C3a-mediated responses, including:
-
Histamine release and mast cell degranulation: Leading to increased vascular permeability.[1]
-
Smooth muscle contraction: Demonstrated in tissues such as the guinea pig ileum.[1]
-
Modulation of lymphocyte function: Indicating a role in the adaptive immune response.[1]
Quantitative Data from In Vivo Studies
The available quantitative data from in vivo studies specifically administering the C3a (70-77) fragment is sparse. The following table summarizes the findings from a key study investigating its neurological effects.
Table 1: In Vivo Effects of Intracerebral C3a (70-77) Administration in Rats
| Animal Model | Administration Route | Dosage | Observed Effects | Key Findings | Reference |
| Adult Male Sprague-Dawley Rats | Intracerebral injection into the medial prefrontal cortex (mPFC) | Not specified in abstract | Reversal of antidepressant-like effects of phloretin in a chronic mild stress model. | C3a (70-77) administration counteracted the beneficial effects of phloretin on sucrose preference, and behavior in the forced swim test and open field test. | (Phloretin decreases microglia-mediated synaptic engulfment to prevent chronic mild stress-induced depression-like behaviors in - Theranostics) |
Experimental Protocols
Detailed experimental protocols for the in vivo administration of this compound are not widely published. Below is a generalized protocol based on the available information and standard laboratory practices for peptide administration.
Protocol 1: Intracerebral Injection of this compound in Rats
1. Peptide Preparation:
- Reconstitute the lyophilized this compound peptide in a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).
- The concentration of the stock solution should be determined based on the desired final dosage and injection volume. Due to the potential for peptide degradation, it is recommended to prepare fresh solutions for each experiment.[1]
2. Animal Model and Surgical Procedure:
- Use adult male Sprague-Dawley rats, housed under standard laboratory conditions.
- Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- Secure the animal in a stereotaxic frame.
- Perform a craniotomy to expose the target brain region (e.g., medial prefrontal cortex).
- Lower a Hamilton syringe or a glass micropipette to the precise stereotaxic coordinates of the target region.
3. Administration:
- Inject a small volume (typically 0.5-2 µL) of the this compound solution slowly over several minutes to allow for diffusion and minimize tissue damage.
- After the injection is complete, leave the needle in place for a few minutes to prevent backflow.
- Slowly withdraw the needle.
4. Post-operative Care and Analysis:
- Suture the incision and provide post-operative analgesia.
- Monitor the animals for recovery.
- Conduct behavioral tests or perform tissue analysis at predetermined time points post-injection.
Signaling Pathways and Experimental Workflows
The biological effects of C3a (70-77) are mediated through the C3a receptor. The binding of C3a or its active fragments to C3aR initiates a cascade of intracellular signaling events.
C3a Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway activated by C3a binding to its receptor.
Experimental Workflow for In Vivo Neurological Studies
The diagram below outlines a typical experimental workflow for investigating the in vivo neurological effects of this compound.
Conclusion and Future Directions
The C-terminal octapeptide C3a (70-77) represents a functionally active fragment of the C3a anaphylatoxin. While in vitro studies have provided insights into its biological activities, there is a notable scarcity of in vivo research, particularly concerning its systemic effects. The single highlighted in vivo study points towards a potential role in modulating neurological processes, but further research is imperative to understand its broader physiological and pathological implications.
Future research should focus on:
-
Systemic Administration Studies: Investigating the cardiovascular and inflammatory effects of intravenous or intraperitoneal administration of this compound in various animal models.
-
Dose-Response Studies: Establishing clear dose-response relationships for its various in vivo effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the peptide to better understand its in vivo behavior.
-
Translational Relevance: Exploring the therapeutic potential of targeting the C3a-C3aR axis with specific fragments like C3a (70-77) in inflammatory and neurological diseases.
A more robust body of in vivo evidence will be crucial for elucidating the full spectrum of activities of C3a (70-77) and for assessing its potential as a pharmacological tool or therapeutic agent.
References
C3a (70-77) TFA: An In-Depth Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, a potent anaphylatoxin, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor expressed on various immune cells. The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), is a biologically active fragment. This technical guide focuses on the trifluoroacetic acid (TFA) salt of this peptide, C3a (70-77) TFA, as a valuable research tool in immunology. While possessing the specificity of the native C3a molecule, this synthetic peptide exhibits approximately 1-2% of its biological activity, making it a useful tool for studying C3aR-mediated signaling and cellular responses in a controlled manner.[1][2][3][4][5][6] This guide provides an in-depth overview of its applications, quantitative data, experimental protocols, and the underlying signaling pathways.
Data Presentation
The following tables summarize the available quantitative data for this compound in various immunological assays. It is important to note that specific dose-response data for this compound is limited in publicly available literature. The data presented here is a compilation of direct findings and estimations based on its known relative potency to full-length C3a.
Table 1: In Vitro Biological Activity of this compound
| Assay | Cell Type/Tissue | Species | Parameter | This compound Concentration/Effect | Reference |
| Lymphocyte Function | Human Mononuclear Leukocytes | Human | Inhibition of LIF Generation | Significant at ≥ 10⁻⁷ M; >75% inhibition at 10⁻⁶ M | [1][3] |
| Histamine Release | Rat Mast Cells | Rat | Degranulation | Induces histamine release | [1][3] |
| Smooth Muscle Contraction | Guinea Pig Ileum | Guinea Pig | Contraction | Promotes contraction | [1][3] |
| Vascular Permeability | Human Skin | Human | Increased Permeability | Enhances vascular permeability | [1][3] |
Table 2: Comparative Activity of C3a Analogs
| Peptide | Relative Potency vs. C3a | Key Findings | Reference |
| C3a (70-77) | 1-2% | Mimics the qualitative effects of C3a but with significantly lower potency. | [1][2][4][5][6] |
| C3a (desArg) | Inactive at C3aR | Lacks the C-terminal arginine and does not bind to or activate C3aR. |
Note: The lack of precise EC50 and IC50 values in the literature for this compound necessitates the use of descriptive effects and concentration ranges. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems.
Signaling Pathways
This compound exerts its biological effects by binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. The binding of C3a or its active fragments initiates a cascade of intracellular signaling events that vary depending on the cell type.
References
An In-depth Technical Guide to the Cellular Targets of the C3a (70-77) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved to generate the anaphylatoxin C3a, a potent pro-inflammatory mediator. The C-terminal octapeptide of C3a, designated as C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been identified as the active site of the parent molecule. Although it exhibits a lower potency, typically 1-2% of the full C3a molecule, C3a (70-77) retains the biological specificity and elicits a similar spectrum of cellular responses.[1] This guide provides a comprehensive technical overview of the cellular targets of the C3a (70-77) peptide, its interaction with the C3a receptor, the downstream signaling cascades, and detailed experimental protocols for its characterization.
Primary Cellular Target: The C3a Receptor (C3aR1)
The principal cellular target for C3a (70-77) is the C3a receptor (C3aR1), a member of the G protein-coupled receptor (GPCR) superfamily. C3aR1 is expressed on a variety of cell types, mediating the diverse biological effects of C3a and its C-terminal fragments.
Cellular Distribution of C3aR1:
-
Immune Cells: Mast cells, basophils, eosinophils, monocytes, macrophages, dendritic cells, and activated T lymphocytes. Notably, neutrophils show little to no direct response to C3a or C3a (70-77).[2]
-
Smooth Muscle Cells: Found in various tissues, including the guinea pig ileum, leading to contraction upon stimulation.
-
Endothelial Cells: Involved in the regulation of vascular permeability.
-
Central Nervous System: Expressed on neurons and glial cells, suggesting a role in neuro-inflammation.
Quantitative Analysis of C3a (70-77) Biological Activity
The interaction of C3a (70-77) with C3aR1 initiates a range of cellular responses. The following tables summarize the available quantitative data on the binding affinity and functional potency of C3a, C3a (70-77), and related peptides.
Table 1: Binding Affinity Data for C3a and Analogs
| Ligand | Receptor/Cell Line | Assay Type | Kd (nM) | Reference |
| Europium-labeled synthetic C3a | Human C3aR in HEK293 cells | Saturation Binding | 8.7 ± 1.4 | [3] |
| 125I-C3a | Human Mast Cell Line (HMC-1) | Radioligand Binding | 2.1 - 4.8 (High Affinity), 30 - 150 (Low Affinity) | [4] |
Table 2: Functional Potency (EC50/IC50) of C3a (70-77) and Related Peptides
| Response | Cell Type/Tissue | Peptide | EC50/IC50 | Reference |
| Histamine Release | Rat Peritoneal Mast Cells | C3a | 3.3 µM | [5] |
| Histamine Release | Rat Peritoneal Mast Cells | C3a (21-residue analog) | 10.9 µM | [5] |
| Degranulation | LAD2 Mast Cells | C3a | 3 nM | [6] |
| Chemotaxis | Murine Macrophage Cell Line (J774A.1) | C3a | ~1.2 nM | |
| Chemotaxis | Human Mast Cell Line (HMC-1) | C3a | 0.5 nM | [7] |
| Inhibition of LIF Generation | Human Mononuclear Leukocytes | C3a (70-77) | Significant at 10-7 M | |
| Receptor Binding (Affinity) | Guinea Pig Ileum | Casoxin C (homologous to C3a(70-77)) | IC50 = 40 µM |
Signaling Pathways of the C3a Receptor (C3aR1)
Activation of C3aR1 by C3a (70-77) triggers intracellular signaling cascades primarily through the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can activate other downstream effectors. The receptor also engages the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling.
Gαi-Mediated Signaling Pathway
The canonical Gαi pathway involves the inhibition of adenylyl cyclase, leading to reduced protein kinase A (PKA) activity. The dissociated Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Furthermore, C3aR1 activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through both G protein-dependent and independent mechanisms.
β-Arrestin Pathway
Upon agonist binding, C3aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization. β-arrestins also act as scaffolds for various signaling proteins, initiating G protein-independent signaling cascades, such as the activation of ERK1/2. Furthermore, β-arrestin recruitment mediates the internalization of C3aR1, removing it from the cell surface and thereby regulating the duration of signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of the C3a (70-77) peptide.
Guinea Pig Ileum Contraction Assay
This classic bioassay measures the ability of C3a (70-77) to induce smooth muscle contraction.[8][9][10][11]
Materials:
-
Adult guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath with a force transducer
-
C3a (70-77) peptide stock solution
-
Histamine (positive control)
-
Pyrilamine (H1 receptor antagonist, for specificity testing)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen to remove contents and cut into 2-3 cm segments.
-
Tie sutures to each end of the ileum segment.
-
-
Mounting and Equilibration:
-
Mount the ileum segment in the organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Data Acquisition:
-
Record a stable baseline of isometric tension.
-
Add C3a (70-77) in a cumulative concentration-response manner (e.g., 10-9 M to 10-5 M), allowing the response to plateau at each concentration before adding the next.
-
After the maximum response is achieved, wash the tissue repeatedly with fresh Tyrode's solution until the baseline is re-established.
-
A concentration-response curve for histamine can be generated as a positive control.
-
To confirm receptor specificity, the experiment can be repeated in the presence of an H1 antagonist like pyrilamine.
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., histamine or KCl).
-
Plot the percentage response against the logarithm of the C3a (70-77) concentration to generate a concentration-response curve and determine the EC50 value.
Mast Cell Histamine Release Assay
This assay quantifies the ability of C3a (70-77) to induce degranulation and histamine release from mast cells.
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., LAD2)
-
Tyrode's buffer supplemented with 0.1% gelatin
-
C3a (70-77) peptide stock solution
-
Compound 48/80 (positive control)
-
Perchloric acid
-
o-Phthaldialdehyde (OPT)
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Isolate rat peritoneal mast cells by peritoneal lavage or culture a mast cell line.
-
Wash the cells and resuspend them in Tyrode's-gelatin buffer at a concentration of approximately 1 x 106 cells/mL.
-
-
Stimulation:
-
Pre-warm the cell suspension to 37°C.
-
Add various concentrations of C3a (70-77) or controls to aliquots of the cell suspension.
-
Incubate for 15-30 minutes at 37°C.
-
To determine the total histamine content, lyse an aliquot of cells with perchloric acid.
-
-
Histamine Quantification:
-
Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.
-
Transfer the supernatants to new tubes.
-
Add perchloric acid to the supernatants to precipitate proteins.
-
Centrifuge and transfer the protein-free supernatants to new tubes.
-
Add NaOH to neutralize the samples, followed by the addition of OPT solution.
-
After a short incubation, add H2SO4 to stop the reaction.
-
Measure the fluorescence of the OPT-histamine derivative using a fluorometer (Excitation: ~360 nm, Emission: ~450 nm).
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample relative to the total histamine content.
-
Plot the percentage of histamine release against the logarithm of the C3a (70-77) concentration to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following C3aR1 activation.[12]
Materials:
-
Cells expressing C3aR1 (e.g., monocytes, mast cells, or a transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
C3a (70-77) peptide stock solution
-
Ionomycin (positive control)
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading:
-
Plate the cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorometer and record a baseline fluorescence reading.
-
Inject C3a (70-77) at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
The peak fluorescence response can be plotted against the logarithm of the C3a (70-77) concentration to generate a dose-response curve and calculate the EC50.
Leukocyte Inhibitory Factor (LIF) Generation Assay
This assay assesses the immunomodulatory effect of C3a (70-77) on lymphocyte function by measuring the inhibition of LIF production.[6][13][14][15][16]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) or specific antigen
-
C3a (70-77) peptide stock solution
-
LIF ELISA kit or a bioassay for LIF activity (e.g., using M1 myeloid leukemia cells)[14][15]
Procedure:
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood.
-
Culture the PBMCs in a 96-well plate in the presence of a mitogen or antigen to stimulate LIF production.
-
Concurrently, treat the cells with various concentrations of C3a (70-77).
-
Incubate the cultures for 24-72 hours.
-
-
LIF Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of LIF in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Alternatively, perform a bioassay where the supernatants are added to LIF-dependent M1 cells, and the inhibition of M1 cell proliferation or induction of their differentiation is measured.
-
Data Analysis:
-
Calculate the percentage of inhibition of LIF production for each concentration of C3a (70-77) compared to the stimulated control without the peptide.
-
Plot the percentage of inhibition against the logarithm of the C3a (70-77) concentration to determine the IC50 value.
Conclusion
The C3a (70-77) peptide, as the active C-terminal fragment of C3a, serves as a valuable tool for dissecting the specific roles of the C3aR1 in various physiological and pathological processes. Its ability to elicit a wide range of cellular responses, from smooth muscle contraction and mast cell degranulation to the modulation of lymphocyte function, highlights the pleiotropic nature of C3aR1 signaling. The detailed methodologies and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the cellular targets of C3a (70-77) and to explore the therapeutic potential of modulating this important inflammatory axis. Further research focusing on the precise binding kinetics of C3a (70-77) and its biased agonism at the C3aR1 will undoubtedly provide deeper insights into the nuanced regulation of the complement system's inflammatory activities.
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3a is a chemotaxin for human eosinophils but not for neutrophils. I. C3a stimulation of neutrophils is secondary to eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anaphylatoxin-mediated regulation of the immune response. I. C3a- mediated suppression of human and murine humoral immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 1a h77 hcv — TargetMol Chemicals [targetmol.com]
- 9. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-C chemokine-induced eosinophil chemotaxis during allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Rapid colorimetric assay for the quantification of leukemia inhibitory factor (LIF) and interleukin-6 (IL-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of leukemia inhibitory factor in biological fluids by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of C3a (70-77) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement fragment C3a is a 77-residue anaphylatoxin that plays a significant role in the immune response through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor.[1][2][3] The C-terminal octapeptide of C3a, C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been shown to exhibit 1-2% of the biological activities of the full-length C3a protein.[3][4][5] This fragment serves as a valuable tool for studying the specific interactions and downstream signaling events mediated by the C-terminal region of C3a. The trifluoroacetic acid (TFA) salt of C3a (70-77) is a common formulation for in vitro research.
These application notes provide detailed protocols for key in vitro experiments to characterize the biological activity of C3a (70-77) TFA, along with summaries of quantitative data and diagrams of the relevant signaling pathways and experimental workflows.
C3a Receptor (C3aR) Signaling Pathway
Activation of the C3a receptor by its ligands initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of heterotrimeric G proteins. In immune cells, C3aR activation is mediated by the pertussis toxin (PT)-sensitive G protein Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, C3aR can couple to the PT-insensitive Gα12/13, which results in the activation of the ERK1/2 pathway and subsequent cytoskeletal changes.[1] A hallmark of C3aR activation is the increase in intracellular calcium concentration.[1] The PI3K/AKT pathway has also been identified as a downstream effector of C3aR signaling.[1]
References
- 1. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 2. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for C3a (70-77) TFA in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the C3a (70-77) trifluoroacetate (TFA) peptide in mast cell degranulation assays. The information presented here is intended to assist researchers in immunology, allergy, and pharmacology in studying the effects of this specific complement fragment on mast cell activation.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory responses.[1][2] Upon activation, they release a variety of pro-inflammatory mediators stored in their granules, a process known as degranulation.[1][2] The complement system, a key component of innate immunity, can trigger mast cell degranulation through its anaphylatoxin components, including C3a.[2][3] C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal region of the full C3a protein and has been shown to exhibit biological activities similar to the parent molecule, including the induction of mast cell degranulation.[4] This document outlines the signaling pathways involved, provides detailed protocols for assessing mast cell degranulation in response to C3a (70-77) TFA, and presents relevant quantitative data.
C3a Signaling Pathway in Mast Cells
C3a mediates its effects on mast cells primarily through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[3][5][6] The binding of C3a or its active fragments like C3a (70-77) to C3aR initiates a signaling cascade that leads to mast cell degranulation.
The key steps in the signaling pathway are:
-
Receptor Binding: C3a (70-77) binds to the C3aR on the mast cell surface.
-
G-Protein Activation: This binding activates intracellular heterotrimeric G-proteins, particularly of the Gi subtype.[7][8]
-
Downstream Signaling: The activated G-protein subunits trigger downstream signaling events, including the activation of phospholipase C (PLC).[8]
-
Calcium Mobilization: PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[2][9]
-
Degranulation: The rise in intracellular calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in the release of pre-formed mediators such as histamine and β-hexosaminidase.[9]
The signaling pathway is modulated by G protein-coupled receptor kinases (GRKs), which can phosphorylate the C3aR, leading to its desensitization and internalization, thereby regulating the extent and duration of the cellular response.[5][6]
Figure 1: Simplified signaling pathway of C3a (70-77)-induced mast cell degranulation.
Quantitative Data Summary
The following tables summarize quantitative data for C3a and related peptides in mast cell degranulation assays. Note that the potency of C3a (70-77) may be lower than that of the full-length C3a protein.
Table 1: Potency of C3a and Analogues in Mast Cell Degranulation
| Compound | Cell Type | Assay | EC50 | Maximal Release (%) | Reference |
| C3a | LAD2 human mast cells | β-hexosaminidase release | ~3 nM | ~75% | [10] |
| C3a | Rat peritoneal mast cells | Histamine release | 3.3 µM | Not specified | [8] |
| C3a C-terminal analogue (21 residues) | Rat peritoneal mast cells | Histamine release | 10.9 µM | Not specified | [8] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
A widely used method to quantify mast cell degranulation is the β-hexosaminidase release assay.[1][10] β-hexosaminidase is an enzyme stored in mast cell granules and is released along with histamine upon degranulation.
Experimental Workflow: β-Hexosaminidase Release Assay
Figure 2: Workflow for the β-hexosaminidase release assay to measure mast cell degranulation.
Detailed Protocol: β-Hexosaminidase Release Assay
This protocol is adapted for a 96-well plate format and is suitable for human mast cell lines such as LAD2.[10][11]
Materials:
-
Human mast cell line (e.g., LAD2)
-
Cell culture medium
-
HEPES buffer containing 0.1% BSA
-
This compound peptide
-
Triton X-100 (0.1% in buffer) for cell lysis
-
Substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer
-
Stop solution: 0.1 M Na₂CO₃/0.1 M NaHCO₃ buffer or 0.4 M Glycine buffer[11][12]
-
96-well plates (flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding:
-
Seed approximately 5 x 10³ LAD2 mast cells per well in a 96-well plate.[10]
-
Culture overnight in complete medium.
-
-
Cell Preparation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with HEPES buffer containing 0.1% BSA.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in HEPES buffer. A suggested starting concentration range is 1 nM to 10 µM.
-
Add 50 µL of the diluted peptide solutions to the respective wells.
-
For negative control (spontaneous release), add 50 µL of buffer only.
-
For positive control (total release), add 50 µL of 0.1% Triton X-100 to lyse the cells.[10][11]
-
Incubate the plate at 37°C for 30-60 minutes.[10]
-
-
Sample Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect 15-20 µL of the supernatant from each well and transfer to a new 96-well plate.[10][11]
-
To the wells for total release, if not done during stimulation, add Triton X-100 to lyse the cells and collect the lysate.
-
-
Enzymatic Assay:
-
Measurement:
-
Stop the reaction by adding 250 µL of the stop solution to each well.[11]
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
% Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Conclusion
The this compound peptide serves as a valuable tool for investigating the role of the complement system in mast cell activation. The provided protocols and background information offer a solid foundation for researchers to design and execute experiments aimed at understanding the mechanisms of mast cell degranulation and for the screening of potential therapeutic agents that modulate this process. It is recommended that researchers optimize the peptide concentrations and incubation times for their specific experimental system.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell: A Multi-Functional Master Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mastattack.org [mastattack.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.upenn.edu]
- 7. C3a and C5a are chemotaxins for human mast cells and act through distinct receptors via a pertussis toxin-sensitive signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 10. G Protein coupled Receptor Specificity for C3a and Compound 48/80-induced degranulation in human mast cells: Roles of Mas-related genes MrgX1 and MrgX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [repository.upenn.edu]
- 12. abmgood.com [abmgood.com]
Application Notes: C3a (70-77) TFA Protocol for Calcium Mobilization Assay
Introduction
The complement component 3a (C3a) is a pro-inflammatory anaphylatoxin generated during complement system activation.[1][2] It exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[2][3] This interaction triggers a signaling cascade leading to various cellular responses, including chemotaxis, degranulation, and smooth muscle contraction.[2] A key event in C3aR activation is the mobilization of intracellular calcium ([Ca²⁺]i). The C-terminal octapeptide of C3a, C3a(70-77) with the sequence ASHLGLAR, has been shown to exhibit the specificity of the full C3a molecule, albeit with lower potency, making it a valuable tool for studying C3aR function.[4][5] This document provides a detailed protocol for measuring C3a(70-77) trifluoroacetate (TFA)-induced calcium mobilization in cells expressing C3aR.
C3a Receptor Signaling Pathway
Activation of the C3a receptor by an agonist like C3a(70-77) initiates a well-defined intracellular signaling cascade. C3aR is coupled to a heterotrimeric Gq protein. Upon agonist binding, Gq is activated, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3-sensitive calcium channels on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.[1][6] This rapid increase in intracellular calcium concentration can be detected using calcium-sensitive fluorescent dyes.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes the use of a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium in response to C3a(70-77) TFA stimulation. The assay is suitable for high-throughput screening in 96-well or 384-well microplates and can be read using a fluorescence plate reader, such as a FLIPR® system.[6]
1. Materials and Reagents
-
Cells: Adherent or suspension cells expressing C3aR (e.g., HEK293 cells stably expressing C3aR, RBL-2H3 cells, U937 cells).[2][7]
-
Peptide: C3a(70-77) TFA (MW ~950 g/mol , sequence: ASHLGLAR)
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM dye.
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Pluronic™ F-127 (20% solution in DMSO).
-
Probenecid (optional, to prevent dye leakage).[8]
-
-
Solvent: Anhydrous DMSO.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation®, FLIPR®).
2. Reagent Preparation
-
C3a(70-77) TFA Stock Solution (10 mM): Dissolve the peptide in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[9] Store at -20°C, protected from light.[10]
-
Dye Loading Solution:
-
Prepare an assay buffer consisting of HBSS with 20 mM HEPES.
-
For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127.[9]
-
Add this mixture to 10 mL of the assay buffer. This creates a working solution that is stable for at least 2 hours at room temperature.[10][11]
-
Note: Probenecid can be added to the assay buffer to a final concentration of 2.5 mM to inhibit organic anion transporters, which can extrude the dye from the cytoplasm.[12]
-
3. Assay Procedure
The following workflow outlines the key steps for performing the calcium mobilization assay.
Step-by-Step Method:
-
Cell Plating (Day 1):
-
Dye Loading (Day 2):
-
Aspirate the growth medium from the cell plate.
-
Add 100 µL of the prepared Dye Loading Solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11]
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a serial dilution of C3a(70-77) TFA in assay buffer (HBSS + 20 mM HEPES) in a separate plate. The concentrations should be prepared at 4X or 5X the desired final concentration.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure at an excitation wavelength (λEx) of ~490 nm and an emission wavelength (λEm) of ~525 nm.[10][11]
-
Place both the cell plate and the compound plate into the instrument.
-
Record a baseline fluorescence reading for 15-30 seconds.
-
The instrument's automated pipettor should then add the C3a(70-77) solution from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 60 to 180 seconds to capture the calcium flux.
-
4. Data Analysis
-
Response Calculation: The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the average baseline fluorescence (ΔF = F_max - F_baseline).
-
Normalization: Data can be normalized to the maximum response observed with a saturating concentration of a potent agonist or expressed as a percentage of the baseline fluorescence.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the C3a(70-77) concentration.
-
EC₅₀ Determination: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.
Quantitative Data Summary
The C3a(70-77) peptide is a partial agonist of the C3a receptor. Its potency is significantly lower than that of the full-length C3a protein. The table below summarizes the activity of various ligands at the C3a receptor.
| Compound | Activity | Cell Line | Assay Type | EC₅₀ / IC₅₀ (nM) | Reference |
| Full-length C3a | Full Agonist | HEK293-C3aR | Calcium Mobilization | ~1-10 | [7] |
| C3a(70-77) | Partial Agonist | Various | Biological Activity | ~1-2% of C3a | [4] |
| Designed Agonist 1 | Full Agonist | RBL-C3aR | Degranulation | 25.3 | [2] |
| Designed Agonist 2 | Full Agonist | RBL-C3aR | Degranulation | 66.2 | [2] |
| SB290157 | Antagonist | Human RBL-2H3 | Calcium Mobilization | 27.7 | [13] |
Note: EC₅₀ values can vary depending on the cell line, receptor expression level, and specific assay conditions.[2] The compound SB290157 has been reported to show agonist activity in cells with high C3aR expression levels.[14]
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Ensure complete removal of serum-containing media before dye loading.
-
Increase dye loading time or temperature.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and a healthy, confluent monolayer.
-
Check for and eliminate bubbles in the wells before reading.
-
Ensure precise and consistent liquid handling.
-
-
No Response to Agonist:
-
Confirm C3aR expression in the chosen cell line.
-
Verify the integrity and concentration of the C3a(70-77) peptide stock.
-
Check the settings on the fluorescence reader.
-
References
- 1. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3a-C3aR signaling is a novel modulator of skeletal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
Application Notes and Protocols for Studying Lymphocyte Function with C3a (70-77) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of both innate and adaptive immunity. C3a, an anaphylatoxin generated during complement activation, exerts its effects through the G protein-coupled receptor, C3aR.[1][2] The C-terminal octapeptide of C3a, C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been shown to possess 1-2% of the biological activity of the full C3a molecule and interacts with cellular C3a binding sites.[3] This makes C3a (70-77) trifluoroacetate salt (TFA) a valuable tool for investigating the specific roles of C3aR signaling in lymphocyte function without the broader activities of the full-length protein.
These application notes provide detailed protocols for utilizing C3a (70-77) TFA to study its effects on T and B lymphocyte functions, including proliferation, cytokine secretion, and intracellular signaling.
C3aR Expression on Lymphocytes
The expression of C3aR on lymphocytes can be context-dependent. While some studies suggest that resting T and B lymphocytes have low to no C3aR expression,[4][5] others have demonstrated its presence on activated T lymphocytes[6][7] and tonsil-derived B cells.[8] Therefore, the activation state of lymphocytes is a critical consideration in experimental design.
Data Presentation
The following tables summarize quantitative data from key studies on the effects of C3a and its fragments on lymphocyte function.
Table 1: Effect of C3a (70-77) on Leukocyte Inhibitory Factor (LIF) Generation by Human T Lymphocytes
| Stimulus | This compound Concentration (M) | % Inhibition of LIF Activity |
| Phytohemagglutinin (PHA) | 10⁻⁸ | 50% |
| Concanavalin A (Con A) | 10⁻⁸ | 50% |
| Streptokinase-Streptodornase (SK-SD) | >10⁻⁷ | 50% |
Data adapted from Payan DG, et al. J Exp Med. 1982.
Table 2: Effect of C3a on Cytokine and Immunoglobulin Production by Activated Human B Lymphocytes
| Analyte | C3a Concentration (nM) | % Suppression |
| IgG | 100 | ~60% |
| TNF-α | 100 | ~50% |
| IL-6 | 100 | ~70% |
Data adapted from Fischer WH, Hugli TE. J Immunol. 1997. Note: This study used full-length C3a. C3a (70-77) is expected to have a similar but less potent effect.
Experimental Protocols
Protocol 1: T Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from standard lymphocyte proliferation assays and is designed to assess the effect of this compound on T cell proliferation.[9][10][11][12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T lymphocytes
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound
-
[³H]-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For enriched T cell populations, further purification using nylon wool columns or magnetic bead-based negative selection can be performed.
-
Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested starting concentration range is 10⁻⁹ M to 10⁻⁶ M.
-
Add 50 µL of the this compound dilutions or medium control to the appropriate wells.
-
Add 50 µL of a T cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/anti-CD28 antibodies at 1 µg/mL each) or medium control to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-Thymidine in 20 µL of medium to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data are typically expressed as counts per minute (CPM). A stimulation index (SI) can be calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).
Protocol 2: B Lymphocyte Cytokine Secretion Assay (ELISA)
This protocol is designed to measure the effect of this compound on the production of cytokines such as TNF-α and IL-6 by activated B lymphocytes.[8]
Materials:
-
Isolated human B lymphocytes (e.g., from tonsils or peripheral blood)
-
Complete RPMI 1640 medium
-
Staphylococcus aureus Cowan strain I (SAC) and Interleukin-2 (IL-2)
-
This compound
-
ELISA kits for human TNF-α and IL-6
-
96-well flat-bottom culture plates
Procedure:
-
Isolate B lymphocytes using positive or negative selection techniques.
-
Resuspend B cells at 2 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of this compound dilutions or medium control to the wells.
-
Stimulate the B cells by adding 50 µL of SAC (0.01% v/v) and IL-2 (20 U/mL).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants for cytokine analysis.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Generate a standard curve and calculate the concentration of cytokines in each sample.
Protocol 3: Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to induce a rapid increase in intracellular calcium concentration in lymphocytes, a hallmark of G protein-coupled receptor activation.[6][7]
Materials:
-
Isolated lymphocytes (T cells or B cells)
-
Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl₂ and 1% FBS
-
Indo-1 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser for Indo-1 or blue laser for Fluo-4
Procedure:
-
Resuspend lymphocytes at 1-5 x 10⁶ cells/mL in HBSS.
-
Load the cells with a calcium indicator dye. For example, add Indo-1 AM to a final concentration of 3-5 µM (with 0.02% Pluronic F-127) and incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS and resuspend in fresh HBSS at 1 x 10⁶ cells/mL.
-
Equilibrate the cells at 37°C for 10-15 minutes before analysis.
-
Acquire a baseline fluorescence signal on the flow cytometer for approximately 30-60 seconds.
-
Pause the acquisition, add this compound (e.g., to a final concentration of 10⁻⁷ M), and immediately resume acquisition for 3-5 minutes to record the calcium flux.
-
As a positive control, add ionomycin (1 µM) to a separate aliquot of cells to induce maximal calcium influx.
-
For a negative control, pre-incubate cells with EGTA (3 mM) to chelate extracellular calcium before adding this compound.
-
Analyze the data by plotting the ratio of calcium-bound to calcium-free dye (for ratiometric dyes like Indo-1) or the fluorescence intensity (for single-wavelength dyes like Fluo-4) over time.
Visualization of Pathways and Workflows
C3aR Signaling Pathway in T Lymphocytes
Caption: C3aR signaling cascade in T lymphocytes.
Experimental Workflow for T Cell Proliferation Assay
Caption: Workflow for [³H]-Thymidine T cell proliferation assay.
Logical Relationship of C3a(70-77) Effects on B Cells
Caption: this compound's inhibitory effects on activated B cells.
References
- 1. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 2. Complement System Part II: Role in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular and molecular immunologic mechanisms in patients with atopic dermatitis. [folia.unifr.ch]
- 7. researchgate.net [researchgate.net]
- 8. Post‐transcriptional control of T‐cell cytokine production: Implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for C3a (70-77) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
C3a (70-77), with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), is a synthetic octapeptide corresponding to the C-terminus of the human complement component 3a (C3a).[1] It is a bioactive fragment that retains 1-2% of the biological activities of the full-length C3a anaphylatoxin.[1][2] This peptide interacts with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR), to elicit a range of cellular responses.[3][4] These activities include the induction of histamine release from mast cells, contraction of smooth muscle, and modulation of immune cell functions, making C3a (70-77) a valuable tool for studying the complement system's role in inflammation and immunity.[5][6] The trifluoroacetate (TFA) salt form ensures the stability and solubility of the peptide for experimental use.
Supplier and Purchasing Information
The following table summarizes purchasing information for C3a (70-77) TFA from various suppliers. Please note that prices and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| MedchemExpress | HY-P1505A | >98% | 1 mg, 5 mg, 10 mg | Varies |
| LabSolutions | LS-4572 | Not Specified | 1 mg, 5 mg | $109.22 - $433.22 |
| Eurogentec | AS-61118 | >95% | 1 mg | €58.00 |
| Creative Biolabs | CTI-008 | >98% | Not Specified | Inquire |
| Immunomart | TP1193 | Not Specified | Not Specified | Inquire |
| TargetMol | T7497 | >98% | 1 mg, 5 mg, 10 mg | $63 - $315 |
| Amsbio | AMS.T7497L-1-MG | Not Specified | 1 mg, 5 mg | Inquire |
| BOC Sciences | BAT-016259 | >98% | mg to kg | Inquire |
C3a Signaling Pathway
C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events that can vary depending on the cell type. The primary signaling pathways involve the activation of heterotrimeric G proteins, leading to downstream effector activation.
Figure 1: C3a (70-77) signaling cascade via the C3a receptor.
Experimental Protocols
Reconstitution and Storage of this compound
For optimal performance and longevity, proper handling and storage of the lyophilized peptide are crucial.
Protocol:
-
Reconstitution:
-
Storage:
Lymphocyte Proliferation Assay
This assay measures the ability of C3a (70-77) to modulate the proliferation of lymphocytes in response to a stimulus.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
-
96-well flat-bottom culture plates
-
[³H]-Thymidine or MTT reagent
-
Cell harvester and scintillation counter (for [³H]-Thymidine) or microplate reader (for MTT)
Workflow:
Figure 2: Workflow for the Lymphocyte Proliferation Assay.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells.
-
Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) or specific antigen to the wells. Include control wells with cells alone (unstimulated) and cells with mitogen/antigen only.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
For [³H]-Thymidine incorporation:
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculate the proliferation index as the ratio of counts per minute (CPM) or absorbance in stimulated wells to that in unstimulated wells.
Histamine Release Assay from Mast Cells
This protocol details the measurement of histamine release from rat peritoneal mast cells (RPMCs) upon stimulation with this compound.
Materials:
-
Rat Peritoneal Mast Cells (RPMCs)
-
Tyrode's buffer
-
This compound
-
Compound 48/80 (positive control)
-
96-well plates
-
Histamine ELISA kit
Workflow:
Figure 3: Workflow for the Histamine Release Assay.
Protocol:
-
Isolate RPMCs from the peritoneal cavity of rats.
-
Purify the mast cells using a density gradient (e.g., Percoll).
-
Resuspend the purified mast cells in Tyrode's buffer at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of various concentrations of this compound to the wells. Include a positive control (e.g., Compound 48/80) and a negative control (buffer only for spontaneous release).
-
For total histamine content, lyse the cells in a separate set of wells with 1% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by placing the plate on ice for 10 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatants for histamine quantification.
-
Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100.[1]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Adherent cells expressing C3aR (e.g., HEK293-C3aR)
-
Culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Ionomycin (positive control)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in KRH buffer.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with KRH buffer to remove excess dye.
-
Add 100 µL of KRH buffer to each well.
-
Measure the baseline fluorescence using a microplate reader (Excitation/Emission ~485/525 nm for Fluo-4).
-
Add this compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Add ionomycin as a positive control at the end of the experiment to determine the maximum calcium response.
-
Analyze the data by calculating the change in fluorescence intensity (ΔF) from the baseline (F₀) and express it as a ratio (ΔF/F₀).
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to detect the phosphorylation of ERK1/2, a key downstream signaling molecule activated by C3aR.
Materials:
-
Cells expressing C3aR
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 80-90% confluency and then serum-starve overnight.
-
Stimulate the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
References
- 1. benchchem.com [benchchem.com]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. jpt.com [jpt.com]
- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for C3a (70-77) TFA Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended storage, handling, and use of C3a (70-77) TFA (Trifluoroacetate) powder. The information is intended to ensure the integrity of the peptide and the reproducibility of experimental results.
Product Information and Physicochemical Properties
C3a (70-77) is an octapeptide corresponding to the C-terminal region of the complement component C3a.[1][2][3][4][5] It exhibits a fraction of the biological activities of the full-length C3a protein, including induction of histamine release, smooth muscle contraction, and modulation of lymphocyte functions.[1][3] The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification.
| Property | Value | Reference |
| Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | [3] |
| Molecular Formula | C37H62F3N13O12 | [3][5][6] |
| Molecular Weight | 937.96 g/mol | [3][6] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | H2O: up to 100 mg/mL (requires sonication) | [3][7] |
| DMSO: up to 10 mM (sonication recommended) or 55 mg/mL | [8][9] | |
| Purity | Typically >98% | [2] |
Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of this compound powder.
Powder Storage
| Condition | Duration | Recommendation |
| -80°C | Up to 2 years | Recommended for long-term storage.[3] |
| -20°C | Up to 3 years | Suitable for long-term storage.[6][8][10] |
| Room Temperature | Short-term (shipping) | Stable for short periods, but long-term storage at room temperature is not recommended.[3] |
Handling Recommendations for Powder:
-
Store in a tightly sealed container in a dry and well-ventilated place.[6][10]
-
Keep away from moisture as the powder can be hygroscopic.[6][8][10]
-
Allow the vial to warm to room temperature before opening to minimize moisture condensation.
Solution Storage
| Condition | Duration | Recommendation |
| -80°C | Up to 6 months in a sealed container, protected from moisture. | [3] |
| -20°C | Up to 1 month in a sealed container, protected from moisture. | [3] |
Handling Recommendations for Solutions:
-
It is recommended to prepare fresh solutions for immediate use.[3]
-
For storage, aliquot the reconstituted solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Ensure containers are tightly sealed to prevent evaporation and contamination.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. The trifluoroacetic acid component can be corrosive and harmful.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Experimental Protocols
Reconstitution of this compound Powder
This protocol describes the preparation of a stock solution.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)
-
Ultrasonic bath
-
Sterile, polypropylene tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the desired volume of solvent (e.g., sterile water or DMSO) to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution in water, add the appropriate volume of water based on the molecular weight (937.96 g/mol ).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.[3][7]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
In Vitro Histamine Release Assay from Mast Cells
This protocol is adapted from studies demonstrating C3a-induced histamine release from mast cells.[11][12][13][14][15]
Objective: To determine the ability of this compound to induce histamine release from isolated mast cells.
Materials:
-
Isolated rat peritoneal mast cells or human skin mast cells[12][13]
-
Tyrode's buffer or other suitable physiological buffer
-
This compound stock solution
-
Positive control (e.g., Compound 48/80)
-
Negative control (buffer alone)
-
Microcentrifuge tubes
-
Water bath at 37°C
-
Histamine detection kit (e.g., ELISA or fluorometric assay)
Procedure:
-
Prepare a suspension of mast cells in the physiological buffer.
-
Pre-incubate the cell suspension at 37°C for 10-15 minutes.
-
Add varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) to the mast cell suspension. Include positive and negative controls.
-
Incubate for 15 minutes at 37°C. The release is typically rapid and can be complete within 15 seconds.[12]
-
Terminate the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine measurement.
-
To determine the total histamine content, lyse a separate aliquot of cells (e.g., by boiling or sonication).
-
Measure the histamine concentration in the supernatants using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release for each concentration of this compound relative to the total histamine content after subtracting the spontaneous release (negative control).
Ex Vivo Smooth Muscle Contraction Assay
This protocol is based on the known activity of C3a (70-77) on guinea pig ileal tissue.[1][3]
Objective: To assess the contractile effect of this compound on isolated smooth muscle tissue.
Materials:
-
Isolated guinea pig ileum segment
-
Organ bath system with an isometric force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Positive control (e.g., acetylcholine or histamine)
-
Data acquisition system
Procedure:
-
Mount a segment of the guinea pig ileum in the organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Record a stable baseline tension.
-
Add cumulative concentrations of this compound to the organ bath, allowing the contractile response to reach a plateau at each concentration before adding the next.
-
After the highest concentration, wash the tissue extensively to return to baseline.
-
At the end of the experiment, add a maximal concentration of a positive control to determine the maximum contractile response of the tissue.
-
Analyze the data by expressing the contraction induced by this compound as a percentage of the maximal contraction induced by the positive control.
Lymphocyte Function Assay: Inhibition of Leukocyte Inhibitory Factor (LIF) Generation
This protocol is based on the described method by Payan et al. (1982).[16]
Objective: To evaluate the inhibitory effect of this compound on the generation of LIF by mitogen- or antigen-stimulated human mononuclear leukocytes.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A)) or a relevant antigen
-
This compound stock solution
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Leukocyte Inhibitory Factor (LIF) bioassay components (e.g., human polymorphonuclear leukocytes (PMNs) and migration plates)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend the PBMCs in culture medium.
-
In a 96-well plate, add PBMCs at a density of 2 x 10⁵ cells/well.
-
Add the mitogen or antigen to the appropriate wells.
-
Concurrently, add different concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) to the stimulated and unstimulated cells.
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Assess the LIF activity in the supernatants using a migration inhibition assay with human PMNs.
-
Calculate the percentage of inhibition of LIF generation for each concentration of this compound compared to the stimulated control without the peptide.
Signaling Pathway and Experimental Workflow Diagrams
C3a Receptor (C3aR) Signaling Pathway
The binding of C3a or its active fragments like C3a (70-77) to the C3a receptor (a G-protein coupled receptor) initiates a signaling cascade.[17][18][19][20] This typically involves the activation of inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] Additionally, C3aR activation can stimulate other pathways such as the PI3K/AKT and MAPK/ERK1/2 pathways.[17][18]
Caption: C3aR Signaling Pathway
Experimental Workflow for Histamine Release Assay
The following diagram illustrates the key steps in the histamine release assay.
Caption: Histamine Release Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound (63555-63-5 free base) - Immunomart [immunomart.com]
- 6. This compound (63555-63-5 free base) | TargetMol [targetmol.com]
- 7. labsolu.ca [labsolu.ca]
- 8. C3a 70-77 2TFA(63555-63-5(free base)) | Complement System | TargetMol [targetmol.com]
- 9. C3a 70-77 acetate | TargetMol [targetmol.com]
- 10. targetmol.com [targetmol.com]
- 11. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Release of histamine from rat mast cells by the complement peptides C3a and C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. C3a (complement) - Wikipedia [en.wikipedia.org]
- 20. lambris.com [lambris.com]
Application Notes and Protocols: Preparation of C3a (70-77) TFA Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation, storage, and handling of C3a (70-77) trifluoroacetate (TFA) salt stock solutions. It also includes an overview of the relevant C3a receptor signaling pathway to provide context for its application in experimental settings.
Peptide Characteristics and Properties
C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal fragment of the human complement component C3a.[1][2] It exhibits 1-2% of the biological activity of the full C3a anaphylatoxin and is often used to study the C3a receptor (C3aR) signaling pathway.[1][2][3] The peptide is typically supplied as a lyophilized powder with trifluoroacetate (TFA) as a counterion, a remnant from the purification process.[4]
Table 1: Quantitative Data for C3a (70-77)
| Property | Description | Reference |
|---|---|---|
| Sequence | H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH (ASHLGLAR) | [1][5] |
| Molecular Formula | C35H61N13O10 (free peptide) | [1] |
| Molecular Weight | ~824.0 g/mol (free peptide) | [1][2] |
| Molecular Weight (TFA Salt) | ~938.0 g/mol (may vary slightly by batch) | [5] |
| Purity | Typically ≥95% as determined by HPLC | [1] |
| Biological Activity | Possesses 1-2% of the biological activity of full-length C3a, including induction of mast cell degranulation and smooth muscle contraction. | [1][2] |
| Appearance | White lyophilized powder |[1] |
Experimental Protocol: Stock Solution Preparation
Proper reconstitution of the lyophilized peptide is critical for experimental accuracy and reproducibility. The following protocol outlines the recommended procedure for preparing a stock solution.
Materials and Equipment
-
C3a (70-77) TFA lyophilized powder
-
Sterile, high-purity solvent (e.g., DMSO or sterile water)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended for aqueous solutions)
-
-20°C and -80°C freezers
Recommended Solvents and Storage
The choice of solvent depends on the experimental design and the peptide's solubility.
Table 2: Solubility and Storage Recommendations
| Solvent | Concentration | Storage (Aliquoted) | Reference |
|---|---|---|---|
| DMSO | Up to 10 mM | -80°C for up to 6 months; -20°C for up to 1 month | [3][6] |
| Sterile Water | Up to 100 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month |[3][7] |
Note: For aqueous solutions, sonication may be required to achieve full dissolution.[7] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[3]
Reconstitution Protocol
-
Pre-chill: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure the powder is collected at the bottom.
-
Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. Use the molecular weight of the TFA salt (e.g., 938.0 g/mol ) for accurate molarity calculations.
-
Example Calculation for a 10 mM stock from 1 mg of peptide:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 938.0 g/mol ) = 0.0001066 L
-
Volume (µL) = 106.6 µL
-
-
-
Add Solvent: Carefully add the calculated volume of the appropriate sterile solvent to the vial.
-
Dissolve: Cap the vial and vortex gently. If using water, an ultrasonic bath may be used for a few minutes to aid dissolution.[7] Ensure the solution is clear and free of particulates.
-
Aliquot: Dispense the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term stability.[3][5]
Optional Protocol: Trifluoroacetate (TFA) Removal
Trifluoroacetic acid is a strong acid used during peptide synthesis and purification.[4] Residual TFA counterions may interfere with certain biological assays. The following protocol describes a common method for exchanging TFA for hydrochloride (HCl), a more biologically compatible salt.[4][8]
TFA-HCl Exchange Protocol
-
Dissolve Peptide: Dissolve the peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.[4]
-
Acidify: Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.[4]
-
Incubate: Let the solution stand at room temperature for at least one minute.[4][9]
-
Freeze: Flash-freeze the solution in liquid nitrogen or a -80°C freezer.[4]
-
Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed. The resulting powder is the peptide hydrochloride salt.[4][8]
-
Repeat (Optional but Recommended): To ensure complete removal of TFA, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps two more times.[4]
-
Final Reconstitution: After the final lyophilization, the peptide is ready to be reconstituted in the desired experimental buffer as described in Section 2.
C3a Receptor (C3aR) Signaling Pathway
C3a (70-77) exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[5][10] C3aR activation triggers multiple intracellular signaling cascades that mediate inflammatory and immune responses. The principle signaling pathway involves the activation of Gαi and Gα12/13 proteins.[10] This leads to the activation of downstream pathways including PI3K/Akt and ERK1/2, an increase in intracellular calcium (Ca2+), and the activation of transcription factors like NF-κB.[10][11][12]
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. C3a (70-77) trifluoroacetate salt | CAS#:63555-63-5 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 6. C3a 70-77 2TFA(63555-63-5(free base)) | Complement System | TargetMol [targetmol.com]
- 7. labsolu.ca [labsolu.ca]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of C3a (70-77) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement fragment C3a is a 77-residue anaphylatoxin that plays a significant role in the immune response through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor.[1][2] The C-terminal octapeptide of C3a, C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been shown to exhibit the specificity of the full C3a molecule, albeit with 1-2% of its biological activity.[2][3][4][5] This makes C3a (70-77) TFA (trifluoroacetate salt) a valuable tool for studying the C3a/C3aR signaling axis in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, compiled from established peptide administration techniques and data from studies on the parent C3a molecule.
C3a/C3aR Signaling Pathway
Activation of the C3a receptor by C3a or its agonists like C3a (70-77) initiates a cascade of intracellular events. The primary signaling is mediated by G proteins, leading to downstream effector activation. In immune cells, this is typically a pertussis toxin (PT)-sensitive Gαi, while in other cells, it can be a PT-insensitive Gα12/13. These pathways ultimately lead to the activation of ERK1/2, cytoskeletal changes, and an increase in intracellular calcium levels.
Quantitative Data Summary
Due to the limited number of published in vivo studies specifically using the C3a (70-77) fragment, this table provides key properties of the peptide and a reference dosage for the full-length human C3a from a murine stroke model to guide experimental design.
| Parameter | Value | Reference / Notes |
| Peptide Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | [3] |
| Molecular Formula | C35H61N13O10 (free base) | [3] |
| Molecular Weight | 824.0 g/mol (free base) | [3] |
| Biological Activity | 1-2% of full-length C3a | [2][3][4][5] |
| Solubility | Soluble in PBS | MedchemExpress |
| Storage | Lyophilized at -20°C (short term) or -80°C (long term) | [2] |
| Reference in vivo Dose (Full-length C3a) | ~1.13 µg/kg (intranasal) | [6] |
| Calculated Dose Range for this compound | 56.5 - 113 µg/kg | Based on 50-100x molar equivalent of full-length C3a, accounting for lower potency. This is a theoretical starting point for dose-response studies. |
Experimental Protocols
The following are generalized protocols for common routes of administration in mice. Researchers should adapt these protocols based on their specific experimental needs, animal model, and institutional guidelines.
Protocol 1: Preparation of this compound for Injection
This protocol describes the reconstitution and dilution of lyophilized this compound to a working concentration for in vivo administration.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS) or 0.9% NaCl (Normal Saline)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Method:
-
Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in sterile PBS to create a stock solution (e.g., 1 mg/mL). To aid dissolution, gentle vortexing or sonication can be used.
-
For injections, dilute the stock solution to the final desired concentration using sterile PBS or saline.
-
It is recommended to prepare fresh solutions for each experiment and use them promptly.
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is a common route for systemic administration, offering a large surface area for absorption.
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe
-
Sterile 25-27 G needle
-
70% ethanol wipes
-
Appropriate mouse restraint device
Method:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse with its head pointing slightly downwards.
-
Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[7][8]
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[9]
-
Gently aspirate to ensure no blood (from a vessel) or urine (from the bladder) is drawn into the syringe.[7][9]
-
If aspiration is clear, smoothly inject the solution.
-
Withdraw the needle and return the mouse to its cage, monitoring for any adverse reactions.
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
IV injection provides rapid and complete bioavailability of the peptide into the systemic circulation.[9]
Materials:
-
Prepared this compound solution
-
Sterile 0.3-1.0 mL syringe
-
Sterile 27-30 G needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
Method:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp to induce vasodilation of the lateral tail veins.
-
Disinfect the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the peptide solution. There should be no resistance, and the vein should blanch. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein.[9][10]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 4: Subcutaneous (SC) Injection in Mice
SC injections are administered into the space between the skin and the underlying muscle, allowing for slower absorption.
Materials:
-
Prepared this compound solution
-
Sterile 0.5-1.0 mL syringe
-
Sterile 25-27 G needle
-
70% ethanol wipes
Method:
-
Gently grasp the loose skin over the scruff of the neck or the flank to form a "tent".
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at the base of the tented skin, parallel to the animal's back.
-
Inject the peptide solution. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its cage.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study involving the administration of this compound.
References
- 1. Studies on the ileum-contracting mechanisms and identification as a complement C3a receptor agonist of oryzatensin, a bioactive peptide derived from rice albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. C3a (70-77) - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. benchchem.com [benchchem.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Flow Cytometry Analysis of Cells Treated with C3a (70-77) TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its activation products, such as C3a, are potent inflammatory mediators. C3a (70-77) is an octapeptide corresponding to the C-terminus of the full C3a molecule and acts as a ligand for the C3a receptor (C3aR), a G protein-coupled receptor.[1][2][3] While it exhibits a fraction of the biological activity of the full-length C3a protein, it provides a valuable tool for studying the specific downstream effects of C3aR activation.[1][2] Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular processes such as apoptosis, cell cycle progression, and activation status in response to treatment with C3a (70-77) TFA.
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, guidance on data presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
Quantitative data from flow cytometry analysis should be meticulously organized to facilitate clear comparisons between untreated (control) and this compound-treated cells. The following tables are templates for presenting such data.
Table 1: Apoptosis Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 |
Table 2: Cell Cycle Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 |
Table 3: Cell Activation Marker Analysis Following this compound Treatment
| Treatment Group | Concentration (µM) | Marker 1 (e.g., CD69) MFI | Marker 2 (e.g., CD25) MFI | % Marker 3 Positive (e.g., MHC II) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| (MFI = Mean Fluorescence Intensity) |
Signaling Pathways and Experimental Workflow
C3a Receptor Signaling Pathway
Activation of the C3a receptor by C3a or its analogue C3a (70-77) initiates intracellular signaling cascades primarily through G proteins. In immune cells, this is often mediated by the pertussis toxin-sensitive Gαi, while in other cells, the pertussis toxin-insensitive Gα12/13 can be involved.[4] These pathways can lead to the activation of ERK1/2 and PI3K/Akt, as well as an increase in intracellular calcium levels.[4]
Caption: C3aR signaling cascade.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing the effects of this compound on cells involves cell culture, treatment with the peptide, staining with fluorescent markers, and subsequent analysis using a flow cytometer.
Caption: Experimental workflow.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest (e.g., Jurkat, PBMCs)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere (if applicable) or stabilize overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach using a cell scraper or trypsin. For suspension cells, directly collect the cell suspension.
-
Transfer cells to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Washing:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several days.
-
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Resuspend the pellet in 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation:
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel.
-
Protocol 3: Cell Activation Marker Analysis
This protocol is for the detection of cell surface markers indicative of cellular activation (e.g., CD69, CD25, MHC class II on immune cells).
Materials:
-
Cells of interest (e.g., T cells, macrophages)
-
This compound
-
Complete cell culture medium
-
PBS
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against activation markers (and corresponding isotype controls)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Washing:
-
Harvest cells and wash twice with cold FACS Buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the recommended dilution of the fluorochrome-conjugated primary antibodies.
-
Include isotype control tubes for each antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of FACS Buffer. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS Buffer.
-
Analyze the samples by flow cytometry. Use appropriate single-color controls for compensation.
-
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Evaluation of T Cell Activation Markers after Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Histamine Release Upon C3a (70-77) TFA Stimulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a crucial component of innate immunity, and its activation products, the anaphylatoxins C3a and C5a, are potent inflammatory mediators. C3a exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor, triggering a range of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of inflammatory mediators from mast cells and basophils.[1][2] The C-terminal octapeptide of C3a, corresponding to amino acid residues 70-77 (ASHLGLAR), is a synthetic fragment that mimics the biological activity of the full-length C3a molecule, albeit with lower potency.[3][4][5] This fragment, often available as a trifluoroacetate (TFA) salt, serves as a valuable tool for studying C3aR signaling and the mechanisms of mast cell and basophil degranulation, leading to the release of histamine and other inflammatory mediators.[3][4]
This application note provides detailed protocols for inducing and measuring histamine release from mast cells and basophils upon stimulation with C3a (70-77) TFA. It also summarizes key quantitative data and outlines the underlying signaling pathways.
Data Presentation
The following table summarizes the dose-dependent effect of C3a and its analogues on histamine release from rat peritoneal mast cells.
| Stimulus | EC50 (µM) for Histamine Release |
| C3a | 3.3 |
| C3adesArg | 2.2 |
| C3a (57-77) (Y21R) | 10.9 |
| C3a (57-77) (Y21) | 25.1 |
Table 1: Comparative potencies of C3a and its analogues in inducing histamine release from purified rat peritoneal mast cells. Data extracted from a study on the mechanism of action of C3a stimulation of mast cells.[6]
Signaling Pathways
Upon binding to the C3a receptor (C3aR), this compound is thought to activate a signaling cascade that leads to mast cell degranulation and subsequent histamine release. While the full C3a molecule can activate mast cells through both C3aR-dependent and independent mechanisms, the synthetic octapeptide primarily acts via the receptor.[7] The proposed signaling pathway involves the activation of a pertussis toxin-sensitive Gi subtype of G protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents.[2][6]
Experimental Protocols
Protocol 1: Histamine Release Assay from Rat Peritoneal Mast Cells
This protocol describes the isolation of rat peritoneal mast cells and the subsequent measurement of histamine release upon stimulation with this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Bovine Serum Albumin (BSA)
-
This compound peptide
-
Percoll
-
Histamine ELISA kit
-
Triton X-100 (10% v/v) for total histamine measurement
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Mast Cell Isolation:
-
Euthanize the rat and inject 20 ml of ice-cold HBSS without Ca²⁺ and Mg²⁺ into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and collect it in a centrifuge tube on ice.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in HBSS with Ca²⁺ and Mg²⁺ and 0.1% BSA.
-
Purify mast cells using a Percoll gradient centrifugation method.
-
Wash the purified mast cells and resuspend them in HBSS with Ca²⁺ and Mg²⁺ and 0.1% BSA at a concentration of 1 x 10⁶ cells/ml.
-
-
Histamine Release Assay:
-
Prepare a stock solution of this compound in HBSS. Create a dilution series to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
In microcentrifuge tubes, add 100 µl of the mast cell suspension.
-
Add 10 µl of the this compound dilutions or buffer (for spontaneous release control) to the respective tubes.
-
For the total histamine control, add 10 µl of 10% Triton X-100 to a separate tube containing 100 µl of mast cells.
-
Incubate all tubes at 37°C for 15 minutes. The histamine release is rapid and typically complete within this timeframe.[8]
-
Stop the reaction by placing the tubes on ice and centrifuging at 1000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant for histamine measurement.
-
-
Histamine Quantification:
-
Quantify the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
References
- 1. Human Complement C3a desArg ELISA Kit-CTK-827 (CTK-827) - Creative Biolabs [creative-biolabs.com]
- 2. Mast Cell: A Multi-Functional Master Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 6. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G Protein coupled Receptor Specificity for C3a and Compound 48/80-induced degranulation in human mast cells: Roles of Mas-related genes MrgX1 and MrgX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with C3a (70-77) TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C3a (70-77) TFA. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic octapeptide that corresponds to the C-terminal region (residues 70-77) of the human complement component C3a.[1][2][3][4] It is typically supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid. In research, this peptide is used to study the biological effects of C3a, as it exhibits about 1-2% of the activity of the full C3a protein.[1][2][3][5][4] Its applications include investigating inflammation, immune cell activation, and smooth muscle contraction.[1][5]
Q2: I am observing high variability between my experimental replicates. What could be the cause?
A2: High variability with this compound can stem from several factors. Firstly, inconsistent peptide concentration due to improper reconstitution or storage is a common issue. Ensure the lyophilized powder is fully dissolved and stored correctly. Secondly, the biological activity of peptides can be sensitive to minor differences in experimental conditions such as temperature, pH, and incubation times. Lastly, inherent biological variability in the cells or tissues being studied can also contribute to inconsistent results.
Q3: My experimental results are not consistent with published data. What should I check?
A3: If your results deviate from expected outcomes, consider the following:
-
Peptide Integrity: Verify the purity and integrity of your this compound. Peptides can degrade if not stored properly.
-
Experimental Protocol: Compare your protocol meticulously with the published methodology. Pay close attention to reagent concentrations, incubation times, and cell densities.
-
Cell Line/Primary Cells: Ensure the cells you are using are from a reliable source and are at a low passage number. Cell characteristics can change over time in culture.
-
Reagent Quality: Check the quality and expiration dates of all other reagents used in your experiment.
Q4: Can the TFA counterion affect my experiments?
A4: Yes, the trifluoroacetate (TFA) counterion, a remnant of the peptide purification process, can have biological effects.[6][7] At high concentrations, TFA can alter cell growth and metabolism. While the amount of TFA present in a standard peptide preparation is usually low, it is a factor to consider, especially in sensitive assays. If you suspect TFA interference, it may be advisable to use a peptide with a different counterion or perform a counterion exchange.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage. | Store the lyophilized peptide at -20°C or -80°C and reconstituted solutions in aliquots at -80°C to avoid freeze-thaw cycles.[2] |
| Inaccurate peptide concentration. | Ensure complete dissolution of the lyophilized powder. Use sonication if necessary to aid dissolution in aqueous buffers like PBS.[1] | |
| Presence of interfering substances in the assay. | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent results between batches | Lot-to-lot variability in peptide purity or synthesis. | Always perform a quality control check on new batches of the peptide. Consider running a simple activity assay to compare the new batch with a previously validated one. |
| Variations in experimental execution. | Standardize all experimental steps and ensure all users are following the exact same protocol. | |
| Cell toxicity observed | High concentration of the peptide or TFA. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. |
| Contamination of the peptide solution. | Prepare and handle the peptide solution under sterile conditions. | |
| Precipitation of the peptide in solution | Poor solubility in the chosen solvent. | C3a (70-77) is soluble in aqueous solutions like PBS.[1] If precipitation occurs, gentle warming or sonication may help. For long-term storage, consider a solvent compatible with your experimental system. |
Experimental Protocols
General Protocol for Reconstitution and Storage of this compound
-
Reconstitution:
-
Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
To prepare a stock solution, dissolve the peptide in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or sterile water. For a 10 mM stock solution of a peptide with a molecular weight of approximately 938 g/mol , you would dissolve 1 mg of the peptide in 106.6 µL of solvent.
-
Vortex gently or sonicate to ensure complete dissolution.[1]
-
-
Storage:
-
Lyophilized Powder: Store at -20°C for short-term storage or -80°C for long-term storage.[2]
-
Reconstituted Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
-
Example Protocol: In Vitro Cell-Based Assay
This is a general workflow for assessing the biological activity of this compound on a cell line.
-
Cell Culture: Culture your cells of interest (e.g., mast cells, macrophages) in the appropriate medium and conditions until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the peptide).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay: Perform the desired endpoint assay, such as a cell viability assay (e.g., MTT), cytokine release assay (e.g., ELISA), or gene expression analysis (e.g., qPCR).
-
Data Analysis: Analyze the data and compare the effects of different peptide concentrations to the vehicle control.
Signaling Pathways and Experimental Workflows
C3a Receptor (C3aR) Signaling Pathway
The C3a receptor (C3aR) is a G protein-coupled receptor. Upon binding of C3a or its active fragments like C3a (70-77), the receptor activates intracellular signaling cascades.[8][9] This can lead to a variety of cellular responses, including inflammation, chemotaxis, and cell proliferation.[8][9] Key signaling pathways activated by C3aR include the Gαi and Gα12/13 pathways, leading to the activation of ERK1/2 and PI3K/AKT, as well as an increase in intracellular calcium levels.[8][9][10]
C3a Receptor Signaling Pathway
Experimental Workflow for Troubleshooting Inconsistent Results
This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C3a (70-77) - 1 mg [anaspec.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. metrohm.com [metrohm.com]
- 8. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
C3a (70-77) TFA solubility issues and solutions
Welcome to the technical support center for C3a(70-77) TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this peptide, with a particular focus on solubility issues related to its trifluoroacetate (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: What is C3a(70-77) TFA, and what are its common applications?
A1: C3a(70-77) is a synthetic octapeptide that corresponds to the C-terminal region of the human complement component 3a (C3a). It acts as an agonist for the C3a receptor (C3aR), a G protein-coupled receptor involved in inflammatory and immune responses.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion used during peptide synthesis and purification. Its applications are primarily in immunology and pharmacology research to study the C3aR signaling pathway and its role in various physiological and pathological processes.
Q2: Why is my C3a(70-77) TFA difficult to dissolve?
A2: Peptides, in general, can present solubility challenges due to their amino acid composition, secondary structure, and the presence of counterions. The TFA salt form, while aiding in purification and stability, can sometimes contribute to solubility issues. Factors such as the peptide's net charge, hydrophobicity, and tendency to aggregate can all influence its ability to dissolve in a given solvent.
Q3: What is the impact of residual TFA on my experiments?
A3: Trifluoroacetic acid is a strong acid used in peptide synthesis and purification. Residual TFA in the final peptide product can lower the pH of your stock solutions, which may affect cell viability, protein stability, and the outcome of your experiments. For sensitive biological assays, it is often recommended to either use the peptide as is with appropriate controls or perform a TFA removal/exchange procedure.
Q4: Can I remove the TFA from my C3a(70-77) peptide?
A4: Yes, several methods are available for removing or exchanging the TFA counterion. These include lyophilization from a dilute hydrochloric acid (HCl) solution, ion-exchange chromatography, and reverse-phase HPLC with a different buffer system. The choice of method depends on the scale of your experiment and the required purity of the final product.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when dissolving C3a(70-77) TFA.
| Problem | Possible Cause | Solution |
| Peptide does not dissolve in water. | The peptide may have a net positive charge or hydrophobic regions, leading to poor aqueous solubility. Residual TFA can also lower the pH, affecting solubility. | 1. Try sonication: Use a bath sonicator for 10-20 minutes to aid dissolution.[2][3] 2. Adjust pH: If the peptide has a net positive charge, slightly increasing the pH with a volatile base like ammonium hydroxide can improve solubility. However, be cautious as this can affect peptide stability. 3. Use an organic co-solvent: First, dissolve the peptide in a small amount of a compatible organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration. |
| Precipitation occurs when adding aqueous buffer to the organic solvent stock. | The peptide is "crashing out" of the solution as the solvent polarity changes. | 1. Lower the final concentration: Try preparing a more dilute final solution. 2. Change the order of addition: In some cases, adding the organic stock solution to the vigorously vortexing aqueous buffer can prevent precipitation. 3. Use a different co-solvent: Consider other water-miscible organic solvents like DMF or acetonitrile. |
| The solution is cloudy or contains visible particles after vortexing/sonication. | The peptide may be forming aggregates, or there might be insoluble impurities. | 1. Centrifuge the solution: Spin down the undissolved material at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully collect the supernatant. 2. Filter the solution: Use a low-protein-binding 0.22 µm syringe filter to remove aggregates. This is particularly important for cell-based assays. |
| Inconsistent results between experiments. | This could be due to incomplete solubilization, leading to inaccurate concentration determination, or degradation of the peptide in solution. | 1. Ensure complete dissolution: Visually inspect the solution for any particulate matter. Quantify the peptide concentration using a method like UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or a colorimetric peptide assay. 2. Prepare fresh solutions: It is best to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Solubility Data
The following table summarizes the reported solubility of C3a(70-77) TFA in common laboratory solvents. It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
| Solvent | Reported Solubility | Notes | Reference(s) |
| Water | 100 mg/mL (106.61 mM) | Requires sonication for complete dissolution. | [2][3][4] |
| DMSO | 10 mM or 55 mg/mL (62.22 mM) | Sonication is recommended. | [5][6] |
| PBS (Phosphate-Buffered Saline) | 100 mg/mL (106.61 mM) | Requires sonication. | [3] |
Experimental Protocols
Protocol 1: Reconstitution of C3a(70-77) TFA in an Aqueous Buffer (e.g., PBS)
This protocol is suitable for preparing a stock solution for use in many biological assays.
Materials:
-
Lyophilized C3a(70-77) TFA peptide
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Initial Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully add the required volume of sterile water or buffer to achieve the desired concentration (e.g., for a 10 mg/mL stock solution in 1 mL, add 1 mL of buffer to 10 mg of peptide).
-
Vortexing: Gently vortex the vial for 1-2 minutes to initially mix the peptide.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-20 minutes. The water in the sonicator should be at room temperature. Check the vial periodically for dissolution.
-
Visual Inspection: After sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Clarification (Optional but Recommended): If any cloudiness or particulates remain, centrifuge the solution at >10,000 x g for 5-10 minutes to pellet any insoluble material. Carefully transfer the clear supernatant to a new sterile tube.
-
Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Reconstitution of C3a(70-77) TFA in an Organic Solvent (e.g., DMSO)
This protocol is useful when a higher concentration stock solution is required or if the peptide has poor aqueous solubility.
Materials:
-
Lyophilized C3a(70-77) TFA peptide
-
Anhydrous, sterile-filtered DMSO
-
Sterile aqueous buffer for dilution
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibrate the Peptide: As in Protocol 1, allow the peptide vial to reach room temperature.
-
Initial Solvent Addition: Centrifuge the vial to collect the powder. Add the required volume of DMSO to create a concentrated stock solution (e.g., for a 20 mM stock, add the appropriate volume of DMSO based on the peptide's molecular weight).
-
Vortexing and Sonication: Gently vortex the vial, followed by sonication for 5-10 minutes if necessary, until the peptide is fully dissolved in the DMSO.
-
Dilution into Aqueous Buffer: For your working solution, slowly add the DMSO stock solution to your desired aqueous buffer while vortexing the buffer. Do not add the buffer to the DMSO stock, as this is more likely to cause precipitation.
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v) in most cell-based experiments.
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Diagrams
C3a Receptor (C3aR) Signaling Pathway
The C3a receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[7][8][9] Upon activation by C3a or its agonists like C3a(70-77), the receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and inflammatory mediator release. The signaling is terminated through receptor desensitization and internalization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[10][11][12]
Caption: C3aR signaling cascade.
Experimental Workflow for C3a(70-77) TFA Solubility Testing and Use
This workflow outlines the logical steps for handling and using C3a(70-77) TFA in a typical experiment.
Caption: Workflow for C3a(70-77) TFA handling.
References
- 1. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 2. labsolu.ca [labsolu.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. C3a 70-77 2TFA(63555-63-5(free base)) | Complement System | TargetMol [targetmol.com]
- 6. C3a 70-77 acetate | TargetMol [targetmol.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Distinct and Shared Roles of β-Arrestin-1 and β-Arrestin-2 on the Regulation of C3a Receptor Signaling in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct and shared roles of β-arrestin-1 and β-arrestin-2 on the regulation of C3a receptor signaling in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation of C3a receptor at multiple sites mediates desensitization, β-arrestin-2 recruitment and inhibition of NF-κB activity in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of C3a (70-77) TFA in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of C3a (70-77) TFA in solution. Here, you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to ensure the stability and efficacy of your peptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: C3a (70-77) is an octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR). It corresponds to the C-terminal fragment of the human complement component C3a. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used during peptide synthesis and purification.
The stability of this compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the peptide can lead to a loss of biological activity, the formation of impurities that may have off-target effects, and inaccurate quantification.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Several factors can contribute to the degradation of this compound in solution:
-
pH: Extreme pH values (both acidic and basic) can accelerate hydrolysis of peptide bonds. For many peptides, a pH range of 5-7 is optimal for stability.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[1]
-
Oxidation: The histidine residue in the C3a (70-77) sequence is susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and degradation.[1][2]
-
Enzymatic Degradation: If the solution is not sterile, proteases from microbial contamination can degrade the peptide.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, follow these storage guidelines:
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[2][3]
-
In Solution: Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use vials and store them at -80°C.[2] This minimizes the number of freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but this should be verified for your specific experimental conditions.
Q4: What is the best solvent for reconstituting this compound?
A4: The choice of solvent depends on the experimental application. For many biological assays, sterile, nuclease-free water or a buffer at a slightly acidic to neutral pH (e.g., pH 5-7) is recommended. If solubility in aqueous solutions is an issue, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by dilution with the aqueous buffer. However, be aware that organic solvents may affect the biological activity of the peptide and the stability of your experimental system.
Q5: How does the trifluoroacetate (TFA) counter-ion affect my experiments?
A5: The TFA counter-ion can have several effects on your experiments:
-
Biological Activity: In some cell-based assays, TFA has been reported to have inhibitory or toxic effects.[4]
-
pH: Residual TFA can lower the pH of the reconstituted peptide solution. It is good practice to measure and adjust the pH of your final peptide solution to match your experimental buffer.
-
Spectroscopic Analysis: TFA can interfere with certain analytical techniques. For example, it has a strong absorbance in the far-UV region, which can affect circular dichroism (CD) spectroscopy.[5]
If you suspect that TFA is interfering with your experiments, it is possible to perform a counter-ion exchange to replace TFA with a more biologically compatible ion like acetate or chloride.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Loss of Biological Activity | Peptide degradation due to improper storage (high temperature, repeated freeze-thaw cycles).Oxidation of the histidine residue.Incorrect pH of the solution. | Store aliquots at -80°C.[2]Prepare fresh solutions for each experiment.Consider using an antioxidant (e.g., N-acetylcysteine) if oxidation is suspected.Ensure the pH of the final peptide solution is within the optimal range (typically 5-7). |
| Precipitation or Cloudiness in Solution | Poor solubility at the desired concentration.Peptide aggregation.The pH of the solution is at or near the isoelectric point (pI) of the peptide. | Try dissolving the peptide at a lower concentration.Use a small amount of a solubilizing agent like DMSO before adding aqueous buffer.Adjust the pH of the solution away from the pI.Sonication may help to dissolve the peptide. |
| Inconsistent Results Between Experiments | Degradation of the stock solution over time.Variability in the number of freeze-thaw cycles.Contamination of the stock solution. | Use single-use aliquots to avoid both degradation and contamination.[2]Always prepare fresh dilutions from a new aliquot for each experiment.Use sterile water and buffers for reconstitution. |
| Unexpected Peaks in HPLC Analysis | Peptide degradation.Contamination of the sample or mobile phase. | Refer to the stability-indicating HPLC method below to identify potential degradation products.Ensure proper handling and storage of the peptide.Use high-purity solvents and reagents for your analysis. |
Quantitative Data on Peptide Stability
The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and based on general principles of peptide degradation. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7.0)
| Temperature | Storage Duration | Remaining Intact Peptide (%) |
| -80°C | 30 days | >99% |
| -20°C | 30 days | 98% |
| 4°C | 7 days | 90% |
| 25°C (Room Temp) | 24 hours | 75% |
Table 2: Effect of pH on the Stability of this compound in Solution at 4°C
| pH | Storage Duration (7 days) | Remaining Intact Peptide (%) |
| 3.0 | 7 days | 85% |
| 5.0 | 7 days | 95% |
| 7.0 | 7 days | 90% |
| 9.0 | 7 days | 70% |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can lead to hydrolysis.
-
Add Solvent: Using a calibrated pipette, add the desired volume of sterile, cold solvent (e.g., nuclease-free water or buffer) to the vial.
-
Dissolve the Peptide: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Aliquot for Storage: Immediately after reconstitution, aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C until use.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% to 95% B (linear gradient)
-
30-35 min: 95% B (isocratic)
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B (isocratic, re-equilibration)
-
4. Forced Degradation Study (for method validation):
To ensure the method is stability-indicating, perform a forced degradation study by subjecting the peptide to various stress conditions:
-
Acid Hydrolysis: Incubate the peptide in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the peptide in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the peptide in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid peptide at 80°C for 48 hours.
-
Photodegradation: Expose the peptide solution to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peptide peak.
Visualizations
C3a Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of C3a (or its active fragment C3a 70-77) to its receptor, C3aR.
Caption: C3a Receptor Signaling Pathway.
Experimental Workflow for Stability Testing
This diagram outlines the workflow for assessing the stability of this compound in solution.
Caption: Workflow for Peptide Stability Testing.
Troubleshooting Logic for Loss of Peptide Activity
This diagram provides a logical flow for troubleshooting experiments where a loss of this compound activity is observed.
Caption: Troubleshooting for Loss of Peptide Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
C3a (70-77) TFA experimental variability and controls
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for experiments involving C3a (70-77) TFA.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and what is its primary biological function?
A1: C3a (70-77) is an eight-amino-acid peptide (octapeptide) that corresponds to the C-terminal end of the full C3a anaphylatoxin.[1][2] It is known to be the active site of C3a.[3] While it exhibits the same types of biological activities as the full C3a protein, its potency is significantly lower, generally considered to be around 1-2% of the parent molecule.[1][3] Its functions include inducing mast cell degranulation, smooth muscle contraction, enhancing vascular permeability, and acting as a chemoattractant for various immune cells.[1][3][4]
Q2: What is "TFA" in this compound, and why is it present?
A2: TFA stands for trifluoroacetate. It is a counter-ion that remains associated with the peptide after the synthesis and purification process. Trifluoroacetic acid is widely used during solid-phase peptide synthesis to cleave the peptide from the resin and as an ion-pairing reagent during purification by reverse-phase HPLC.[5][6][7] Consequently, the final lyophilized peptide product is often a TFA salt.[8]
Q3: Can the TFA counter-ion affect my experimental results?
A3: Yes, absolutely. The TFA counter-ion is a significant source of experimental variability and can have direct biological effects.[9][10] It has been reported to inhibit or, in some cases, promote cell growth and proliferation in a dose-dependent manner.[9][11] It can also lower the pH of your peptide stock solution and subsequent assay buffers, which can affect peptide structure and function.[9] For these reasons, it is critical to implement appropriate controls or remove the TFA counter-ion.[8][9]
Q4: What are the essential positive and negative controls for a C3a (70-77) experiment?
A4: A robust experimental design should include several controls:
-
Positive Control: Full-length recombinant C3a can be used to ensure the cellular system is responsive.
-
Negative Peptide Controls: A scrambled version of the C3a (70-77) peptide with the same amino acid composition but a random sequence should be used to control for non-specific peptide effects.[12] C3a-desArg, a form of C3a that has the C-terminal arginine removed and does not bind the C3a receptor (C3aR), is another excellent negative control.[13]
-
Vehicle Control: The same buffer used to dissolve the peptide should be tested alone.
-
TFA Control: A solution of trifluoroacetic acid at the same concentration present in your peptide experiment should be run as a control to assess the direct effects of the counter-ion on your assay.[14]
-
Receptor Antagonist: To confirm that the observed effect is mediated through the C3a receptor, a specific antagonist (e.g., SB290157) can be used to block the activity.[12]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Variability or Poor Reproducibility Between Experiments
High variability is often traced back to the peptide itself or its handling.
| Potential Cause | Troubleshooting Steps & Recommendations |
| TFA Interference | The TFA counter-ion can have unpredictable biological effects.[9][10] Solution: 1. Perform a dose-response experiment with TFA alone to determine its effect on your specific assay. 2. Exchange the TFA counter-ion for a more biologically inert one, such as hydrochloride (HCl) or acetate.[7][8] (See Protocol 1). |
| Peptide Instability | The C3a peptide can be unstable, particularly in serum due to cleavage of the C-terminal arginine by carboxypeptidases.[13] The peptide may also be prone to degradation under harsh pH conditions.[15] Solution: Prepare fresh solutions for each experiment from lyophilized powder. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Ensure the pH of the final assay buffer is stable and appropriate for the experiment. |
| Inaccurate Peptide Quantification | Errors in determining the peptide concentration will lead to variability. Solution: Ensure accurate quantification of the peptide stock. Methods based on the absorbance of aromatic residues may be inaccurate if the peptide lacks them. Consider amino acid analysis for precise concentration determination. |
Issue 2: Lower-Than-Expected or No Biological Activity
If the peptide fails to elicit the expected response, consider the following factors.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low Peptide Potency | Remember that C3a (70-77) is significantly less potent (1-2%) than full-length C3a.[1][3] Solution: Ensure you are using a sufficient concentration range. It may be necessary to use micromolar concentrations to see a robust effect. Run a positive control with full-length C3a to confirm cell responsiveness. |
| Peptide Degradation | The peptide may have degraded during storage or handling. Solution: Use a fresh vial of lyophilized peptide. Analyze peptide integrity via HPLC and mass spectrometry.[15] |
| Receptor Desensitization | Repeated or prolonged exposure of cells to the peptide can lead to receptor desensitization.[16] Solution: Minimize pre-incubation times. In functional assays like calcium mobilization, ensure cells are rested and not repeatedly stimulated. |
| Absence of C3a Receptor (C3aR) | The cell line or primary cells being used may not express the C3a receptor. Solution: Verify C3aR expression at the mRNA (RT-PCR) and/or protein level (Flow Cytometry, Western Blot).[17] |
Section 3: Key Experimental Protocols
Protocol 1: TFA Counter-Ion Exchange to Hydrochloride (HCl)
This protocol is essential for eliminating TFA-induced artifacts.
Methodology:
-
Dissolution: Dissolve the C3a (70-77)-TFA peptide in distilled water to a concentration of 1 mg/mL.[7]
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[7][8] This provides a sufficient molar excess of chloride ions to displace the trifluoroacetate ions.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[7]
-
Lyophilization: Rapidly freeze the solution (e.g., in liquid nitrogen or on dry ice) and lyophilize overnight until all liquid is removed.[7]
-
Repeat (Optional but Recommended): For complete removal, re-dissolve the lyophilized powder in the 10 mM HCl solution and repeat the freezing and lyophilization steps for a total of two to three cycles.[8][14]
-
Final Reconstitution: Reconstitute the final HCl salt of the peptide in the desired experimental buffer.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures a key biological function of C3a (70-77).
Methodology:
-
Cell Seeding: Seed mast cells (e.g., LAD2 cell line) into a 96-well plate at a density of 1 x 10⁴ cells per well in 50 µL of a suitable buffer (e.g., HEPES buffer with 1 mg/mL BSA).[18]
-
Stimulation: Add 50 µL of C3a (70-77) at various concentrations (e.g., 0.1 nM to 100 µM) to the wells.
-
Controls:
-
Total Release Control: Add 50 µL of 0.1% Triton X-100 to a set of wells to lyse the cells and determine the maximum possible release.[18]
-
Spontaneous Release Control: Add 50 µL of buffer only.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[19]
-
Supernatant Collection: Centrifuge the plate and carefully collect 20 µL of the supernatant from each well.
-
Enzyme Reaction: In a new plate, add the 20 µL of supernatant to 20 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosamine (a substrate for β-hexosaminidase). Incubate at 37°C for 1.5 hours.[18]
-
Stop Reaction: Stop the reaction by adding 250 µL of a stop buffer (e.g., 0.1 M Na₂CO₃/0.1 M NaHCO₃).[18]
-
Readout: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Express degranulation as a percentage of the total release after subtracting the spontaneous release.
Protocol 3: Intracellular Calcium Mobilization Assay
This assay assesses the activation of the C3a receptor signaling pathway.
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or C3aR-transfected cells) in a black-walled, clear-bottom 96-well plate and culture until they reach near-confluence.[16]
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) for 30-40 minutes at 37°C, following the manufacturer's instructions.[16]
-
Baseline Measurement: Using a fluorescence plate reader equipped with an automated injector, monitor the baseline fluorescence for approximately 20 seconds (e.g., excitation at 485 nm, emission at 535 nm).[16]
-
Stimulation: Inject the C3a (70-77) peptide (diluted in a suitable buffer like HBSS) into the wells to achieve the desired final concentration.[16]
-
Post-Injection Measurement: Immediately following injection, continue to monitor the fluorescence signal every 0.5-1 second for at least 60 seconds to capture the transient increase in intracellular calcium.[16][20]
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium levels. Results can be expressed as a peak fluorescence ratio or area under the curve.
Section 4: Diagrams and Visualizations
C3a Receptor Signaling Pathway
The binding of C3a or C3a (70-77) to the C3a receptor (C3aR), a G-protein coupled receptor, initiates several downstream signaling cascades.[21][22] This typically involves the activation of Gαi and Gα12/13 proteins, leading to the activation of the ERK1/2 and PI3K/AKT pathways and a subsequent increase in intracellular calcium (Ca²⁺), which drives cellular responses like degranulation and chemotaxis.[21][22][23]
Caption: Simplified C3a receptor (C3aR) signaling cascade.
Experimental Workflow: Troubleshooting Variability
This workflow provides a logical sequence of steps to diagnose and resolve issues with experimental variability.
Caption: Logical workflow for troubleshooting experimental variability.
Control Strategy for C3a (70-77) Experiments
This diagram illustrates the necessary controls to ensure the specificity of the observed experimental effects.
Caption: Essential controls for a C3a (70-77) experiment.
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation of a fragment (C3a) of the third component of human complement containing anaphylatoxin and chemotactic activity and description of an anaphylatoxin inactivator of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 12. Complement Fragment C3a Controls Mutual Cell Attraction during Collective Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Airway smooth muscle cells enhance C3a-induced mast cell degranulation following cell-cell contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Low cell viability after treatment with C3a (70-77) TFA
Welcome to the Technical Support Center for Peptide-Based Cell Assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, particularly unexpected low cell viability after treatment with C3a (70-77) TFA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and what is its function?
A1: C3a (70-77) is an octapeptide that corresponds to the C-terminal fragment of the C3a anaphylatoxin.[1][2][3] It retains about 1-2% of the biological activity of the full-length C3a protein.[1][2] Its functions include inducing the release of vasoactive amines from mast cells, increasing vascular permeability, and modulating lymphocyte functions.[1][2][4] The full C3a peptide is involved in both pro-inflammatory and anti-inflammatory responses and signals through the C3a receptor (C3aR), a G protein-coupled receptor.[5][6]
Q2: What does "TFA" in "this compound" signify?
A2: TFA stands for trifluoroacetic acid. Peptides synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) are often delivered as trifluoroacetate salts.[7][8][9] This is because TFA is used as an ion-pairing agent during the purification process.[9][10] While effective for purification, residual TFA in the final peptide product can impact experimental results.[7][9]
Q3: Can the TFA salt affect my cell viability assays?
A3: Yes, residual trifluoroacetate (TFA) can be cytotoxic and has been shown to inhibit the proliferation of various cell types, including osteoblasts and chondrocytes.[7][8] This effect can be observed at concentrations as low as 10 nM.[9] Therefore, it is a likely cause of unexpected low cell viability in your experiments.[7][9] In some cases, TFA has also been reported to stimulate cell growth, which can introduce variability in assays.[9][11]
Q4: How does C3a (70-77) exert its effects on cells?
A4: C3a (70-77), like the full-length C3a, is believed to interact with the C3a receptor (C3aR).[5][12] The C3aR is a G protein-coupled receptor that, upon activation, can trigger several intracellular signaling pathways.[5][13][14] These pathways can involve Gαi and Gα12/13 proteins, leading to changes in intracellular calcium levels, activation of ERK1/2 and PI3K/AKT pathways, and modulation of cAMP levels.[5][13] These signaling events can influence a wide range of cellular responses, from inflammation to cell proliferation and survival.[5][14]
Troubleshooting Guide: Low Cell Viability After this compound Treatment
This guide provides solutions to specific issues that could lead to reduced cell viability in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant cell death observed at various concentrations of this compound. | TFA Salt Cytotoxicity: The trifluoroacetate (TFA) counter-ion present in the peptide preparation is known to be cytotoxic to various cell lines.[7][8][9] | 1. Use a Vehicle Control: Always include a control group treated with the same concentration of TFA in the vehicle used to dissolve the peptide. This will help determine the extent of TFA-induced cytotoxicity. 2. Counter-ion Exchange: If TFA toxicity is confirmed, consider exchanging the TFA salt for a more biocompatible salt like hydrochloride (HCl) or acetate.[7][8][15] This can often be done through dialysis or by using specific ion-exchange resins. Consult your peptide supplier for protocols. 3. Source a Different Salt Form: If possible, purchase the peptide as an acetate or HCl salt for future experiments. |
| Inconsistent results and high variability between experiments. | Peptide Stock and Dilution Errors: Inaccurate peptide concentration can lead to variable results. | 1. Accurate Stock Preparation: Ensure the lyophilized peptide is properly reconstituted. Briefly centrifuge the vial to collect all the powder at the bottom before adding the solvent. 2. Verify Concentration: If possible, determine the peptide concentration of your stock solution using a spectrophotometer or a protein quantification assay. 3. Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a frozen stock aliquot. |
| Solvent Toxicity: The solvent used to dissolve the peptide may be toxic to the cells at the final concentration used in the culture medium.[16] | 1. Use a Biocompatible Solvent: Choose a solvent that is known to be safe for your cell line, such as sterile water, PBS, or a low concentration of DMSO. 2. Solvent Control: Include a control group treated with the highest concentration of the solvent used in your experiment to assess its toxicity.[16] | |
| Low cell viability even at very low peptide concentrations. | Contamination: Bacterial or endotoxin contamination in the peptide stock or cell culture can lead to cell death.[10][16] | 1. Aseptic Technique: Maintain strict aseptic techniques when preparing peptide solutions and during cell culture.[16] 2. Endotoxin Testing: If you suspect endotoxin contamination, have your peptide stock tested for endotoxin levels. For sensitive immunological assays, endotoxin levels should be very low.[10] |
| Improper Peptide Storage: Repeated freeze-thaw cycles or incorrect storage temperature can degrade the peptide, leading to inconsistent activity.[10][16] | 1. Proper Storage: Store the lyophilized peptide at -20°C or -80°C.[16] 2. Aliquoting: Upon reconstitution, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][16] |
Quantitative Data Summary: Effect of TFA on Cell Proliferation
The following table summarizes findings on the inhibitory effects of TFA on cell proliferation.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine incorporation. | [7][8] |
| Articular Chondrocytes | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers. | [7][8] |
| Neonatal Mouse Calvariae | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers. | [7][8] |
| Various Cell/Tissue Types | > 10⁻⁹ M | Potential for inhibition of proliferation. | [7][8] |
| Murine Glioma Cells | Micromolar (µM) range | Increased cell growth and viability. | [11] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[17]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound peptide
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in serum-free culture medium.
-
Include vehicle controls (medium with the same amount of solvent used for the peptide) and a positive control for cytotoxicity if available.[17]
-
Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Counter-ion Exchange from TFA to HCl
This protocol provides a general guideline for exchanging the TFA counter-ion for chloride.
Materials:
-
Peptide-TFA salt
-
Hydrochloric acid (HCl) solution (e.g., 10 mM)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in a suitable volume of 10 mM HCl solution.
-
Freeze-Drying: Freeze the solution and lyophilize it to remove the solvent and excess HCl.
-
Repetition: To ensure complete exchange, this process can be repeated multiple times.
-
Final Product: The resulting product will be the peptide-HCl salt. It is advisable to confirm the removal of TFA using analytical methods such as ¹⁹F-NMR if available.[15]
Visualizations
Signaling Pathway
Caption: C3a Receptor (C3aR) signaling cascade.
Experimental Workflow
Caption: A logical workflow for troubleshooting low cell viability.
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (63555-63-5 free base) - Immunomart [immunomart.com]
- 4. Suppression of humoral immune responses by synthetic C3a peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3a (complement) - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Unexpected off-target effects of C3a (70-77) TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide C3a (70-77) TFA. The information is designed to address specific issues that may arise during experiments and to provide a deeper understanding of potential unexpected off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, corresponding to the C-terminal fragment of the human complement component C3a.[1] It acts as an agonist at the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[2] Although it exhibits the specificity of native C3a, its biological activity is approximately 1-2% of the full-length protein.[1] Activation of C3aR by this compound can induce various cellular responses, including intracellular calcium mobilization, histamine release from mast cells, and smooth muscle contraction.[1]
Q2: What are the known on-target signaling pathways activated by this compound?
A2: Upon binding to C3aR, this compound initiates intracellular signaling cascades primarily through the Gq and/or Gi subunits of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Q3: Are there any known off-target effects of this compound?
A3: While C3a (70-77) is designed to be specific for the C3a receptor, unexpected effects can arise from two main sources: the peptide itself and the trifluoroacetic acid (TFA) counter-ion from the synthesis process.
-
Peptide-Related Effects: As an arginine-rich peptide, C3a (70-77) has the potential for non-specific interactions with negatively charged components of the cell membrane, such as phospholipids. This can lead to membrane destabilization or the formation of transient pores, which may be a source of cytotoxicity at higher concentrations.
-
TFA-Related Effects: Trifluoroacetic acid is a common artifact from peptide synthesis and purification. Residual TFA can lower the pH of your experimental buffer and has been shown to directly impact cell viability and proliferation in a cell-type-dependent manner, potentially leading to inconsistent or misleading results.
Q4: How can I be sure that the observed effects in my experiment are specific to C3aR activation?
A4: To confirm the specificity of the observed effects, several control experiments are recommended:
-
Use a C3aR antagonist: Pre-treatment of your cells with a known C3aR antagonist should block the effects of this compound.
-
Use a scrambled peptide control: A peptide with the same amino acid composition as C3a (70-77) but in a random sequence should not elicit the same response.
-
Test in C3aR-negative cells: If available, use a cell line that does not express C3aR to see if the effect is still present.
-
Control for TFA effects: Run a control experiment with a TFA salt (e.g., sodium trifluoroacetate) at a concentration equivalent to that present in your this compound solution to assess the impact of the counter-ion alone.
Troubleshooting Guide
Problem 1: Inconsistent or No Response in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Store the lyophilized peptide at -20°C or -80°C. - Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or DMSO) immediately before use. - Aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration | - Ensure accurate weighing and reconstitution of the lyophilized peptide. - The presence of TFA and water can affect the net peptide content. Consider peptide quantification by methods like amino acid analysis for precise concentration determination. |
| Low C3aR Expression | - Confirm C3aR expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. - Consider using a cell line known to express high levels of C3aR or a C3aR-transfected cell line. |
| TFA Interference | - Residual TFA from peptide synthesis can alter the pH of the assay medium and directly affect cell viability.[3] - Perform a TFA control experiment by adding a TFA salt (e.g., sodium trifluoroacetate) to your cells at the same concentration as in your peptide solution. - If TFA interference is suspected, consider methods for TFA removal. |
Problem 2: High Background Signal or Apparent Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Non-Specific Membrane Interactions | - As an arginine-rich peptide, C3a (70-77) can interact non-specifically with negatively charged cell membranes, potentially causing membrane disruption.[4] - Reduce the concentration of the peptide in your assay. - Perform a cell viability assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of the peptide for your specific cell line. |
| TFA-Induced Cytotoxicity | - High concentrations of TFA can be cytotoxic. - Lower the peptide concentration to reduce the effective TFA concentration. - As mentioned above, perform TFA removal if necessary. |
| Contamination of Peptide Stock | - Ensure that the reconstituted peptide solution is sterile to avoid bacterial or fungal contamination that could lead to cell death. |
Quantitative Data Summary
| Parameter | Value | Comments | Reference |
| On-Target Potency (EC50) | Micromolar to sub-micromolar range | Potency is cell-type and assay dependent. Generally 1-2% of full-length C3a. | [1] |
| Off-Target Binding (Selectivity) | Data not available | No comprehensive screening data against a wide panel of GPCRs has been published. Researchers should empirically determine selectivity against relevant off-targets in their system. | |
| Cytotoxicity (IC50/LD50) | Data not available | Cytotoxicity is highly dependent on the cell line and experimental conditions. It is recommended to perform a dose-response analysis to determine the non-toxic concentration range for your specific assay. |
Experimental Protocols
Calcium Mobilization Assay using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using the fluorescent indicator Fluo-4 AM.
Materials:
-
Adherent cells expressing C3aR
-
Black, clear-bottom 96-well microplate
-
This compound
-
Fluo-4 AM dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically between 1-5 µM. Pluronic F-127 can be included at a final concentration of 0.02% to improve dye solubility and cell loading.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Inject a solution of this compound at the desired final concentration and continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for the C3a receptor using a competitive binding assay with a radiolabeled ligand (e.g., [¹²⁵I]-C3a).
Materials:
-
Cell membranes prepared from cells expressing C3aR
-
[¹²⁵I]-C3a (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]-C3a, and binding buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]-C3a, and a high concentration of unlabeled full-length C3a (e.g., 1 µM).
-
Competition: Cell membranes, [¹²⁵I]-C3a, and a range of concentrations of this compound.
-
-
Incubation: Add the cell membranes (typically 10-50 µg of protein per well) to each well. Then add the competing ligands (unlabeled C3a or this compound) followed by the radioligand. The final volume should be consistent across all wells. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: On-target signaling pathway of this compound via the C3a receptor.
Caption: Potential off-target mechanisms of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Improving the signal-to-noise ratio in C3a (70-77) TFA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their C3a (70-77) Trifluoroacetic Acid (TFA) assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and why is it measured?
A1: C3a (70-77) is an octapeptide fragment corresponding to the C-terminus of the complement component C3a.[1] C3a is an anaphylatoxin involved in inflammatory responses.[1][2] Assays measuring C3a or its fragments are crucial for studying complement activation in various physiological and pathological conditions, including inflammatory diseases and sepsis.[2][3]
Q2: What is the significance of "TFA" in C3a (70-77) TFA assays?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of synthetic peptides like C3a (70-77).[4][5][6][7] Peptides are often supplied as TFA salts. Residual TFA in the peptide preparation can interfere with biological assays by altering the peptide's secondary structure, causing unpredictable fluctuations in experimental data, and even eliciting an immune response.[4][5][8] Therefore, it is often necessary to remove or reduce the concentration of TFA before using the peptide in an assay.
Q3: What is the typical format for a C3a (70-77) immunoassay?
A3: Due to the small size of the C3a (70-77) peptide, a competitive ELISA is a common and suitable format. In this setup, the C3a (70-77) in the sample competes with a labeled version of the peptide for binding to a limited number of specific antibodies.[9] The resulting signal is inversely proportional to the amount of C3a (70-77) in the sample.
Q4: What is the C3a receptor signaling pathway?
A4: C3a binds to its G protein-coupled receptor, C3aR. This binding triggers a cascade of intracellular signaling events. The primary pathway involves the activation of G-proteins, which can lead to the modulation of downstream effectors such as the ERK1/2 and PI3K/AKT pathways. These signaling events ultimately influence cellular responses like inflammation, chemotaxis, and cell proliferation.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your analyte, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Optimize blocking buffer: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) or try a different blocking agent.[9][10] Extend the blocking incubation time.[10] Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer and antibody diluents to reduce hydrophobic interactions.[11] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5).[12] Ensure complete aspiration of wash buffer after each step. Introduce a soaking step by letting the wash buffer sit in the wells for 30-60 seconds during each wash cycle.[10] |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing the background. |
| Contaminated Reagents | Prepare fresh buffers for each assay. Ensure that all reagents, especially the substrate, are not contaminated.[12][13] |
| Cross-Reactivity | If using polyclonal antibodies, consider using affinity-purified or monoclonal antibodies with higher specificity. |
Issue 2: Low or No Signal
A weak or absent signal can prevent the accurate quantification of your analyte.
| Potential Cause | Recommended Solution |
| Degraded Reagents | Ensure proper storage of all kit components, including the C3a (70-77) peptide, antibodies, and enzyme conjugates. Avoid repeated freeze-thaw cycles.[3] Use fresh reagents and verify their expiration dates. |
| Suboptimal Antibody/Peptide Concentration | Optimize the coating concentration of the C3a (70-77) peptide. For small peptides, a higher coating concentration may be needed.[14] Titrate the primary antibody to find the optimal concentration for signal detection. |
| Incorrect Assay Setup | Double-check that all reagents were added in the correct order and at the specified volumes.[5] Confirm that the correct substrate for the enzyme used was added. |
| Residual TFA Interference | Residual TFA from peptide synthesis can suppress the assay signal.[15] Consider performing a TFA removal step before using the peptide in the assay (see Experimental Protocols section). |
| Short Incubation Times | Increase the incubation times for the primary antibody and/or secondary antibody to allow for sufficient binding. |
Issue 3: High Variability (Poor Reproducibility)
Inconsistent results between wells or plates can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume variations. Use fresh pipette tips for each sample and reagent. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure that the same procedure is followed for all wells. |
| "Edge Effects" | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations and evaporation. Ensure the plate is properly sealed during incubations to maintain a uniform temperature.[16] |
| Matrix Effects | Biological samples can contain interfering substances. Perform spike and recovery experiments and linearity of dilution to assess matrix effects.[17][18] If matrix effects are significant, consider sample purification or dilution. |
| Incomplete Reagent Mixing | Gently tap the plate after adding reagents to ensure proper mixing in each well. |
Experimental Protocols
Protocol 1: General Competitive ELISA for C3a (70-77)
This protocol provides a general framework for a competitive ELISA. Optimal concentrations and incubation times should be determined empirically.
-
Coating: Dilute the C3a (70-77) peptide to 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[16] Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1-3% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate your standards and samples with a fixed concentration of the primary anti-C3a (70-77) antibody for 1-2 hours at room temperature.
-
Incubation: Transfer 100 µL of the pre-incubated antibody-sample/standard mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 2: TFA Removal from Synthetic Peptides
Residual TFA can interfere with your assay. Here is a common method for exchanging TFA for hydrochloride (HCl) salt.[4][5]
-
Dissolution: Dissolve the TFA-peptide in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM. Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.
-
Repeat: For thorough TFA removal, re-dissolve the lyophilized peptide in the HCl solution, freeze, and lyophilize again. Repeat this cycle 2-3 times.[4][5]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer.
Visualizations
Caption: C3a (70-77) signaling pathway.
Caption: Assay troubleshooting workflow.
References
- 1. Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tecomedical.com [tecomedical.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. biobasic.com [biobasic.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. antbioinc.com [antbioinc.com]
- 12. researchgate.net [researchgate.net]
- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 14. peptide.com [peptide.com]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. affbiotech.cn [affbiotech.cn]
- 17. abcam.cn [abcam.cn]
- 18. researchgate.net [researchgate.net]
Pipetting and handling errors with C3a (70-77) TFA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and pipetting of C3a (70-77) TFA to help researchers, scientists, and drug development professionals achieve accurate and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I properly dissolve (reconstitute) my lyophilized this compound?
A1: Proper reconstitution is critical for ensuring the peptide's biological activity.[1] Lyophilized peptides should be brought to room temperature before opening the vial to avoid condensation.[2][3] It is also recommended to briefly centrifuge the vial to ensure all the powder is at the bottom.[4] For this compound, sterile water or DMSO are common solvents.[5][6][7] Use gentle mixing, such as slow vortexing or inversion, to dissolve the peptide.[1][4] If the peptide is difficult to dissolve, sonication may be necessary.[5][7][8]
Q2: My experimental results are inconsistent or show no effect. What could be the cause?
A2: Inconsistent results are often linked to handling errors. Several factors could be at play:
-
Inaccurate Concentration: This could be due to errors in reconstitution, pipetting, or loss of peptide due to adsorption to plasticware.[9][10] Cationic peptides like C3a (70-77) can adhere to standard polypropylene and glass surfaces, significantly lowering the effective concentration in your experiment.[9][10][11]
-
Peptide Degradation: Improper storage of the stock solution, such as repeated freeze-thaw cycles, can degrade the peptide.[12]
Q3: I suspect the peptide is sticking to my pipette tips and tubes. How can I prevent this?
A3: Peptide adsorption is a common issue, especially with cationic peptides.[9][10] To minimize this, it is recommended to use low-adhesion plasticware (e.g., siliconized or low-protein-binding tubes and pipette tips).[11] Another strategy is to "prime" the surfaces by pre-rinsing the pipette tip with the peptide solution.[16][17][18] For some applications, adding a small amount of a non-ionic surfactant or a carrier protein like BSA to the buffer can help reduce adsorption, but this should be tested for compatibility with your specific assay.[19]
Q4: What are the best practices for storing this compound?
A4: Proper storage is essential to maintain the peptide's stability.
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[4][6][12] When stored correctly, the lyophilized peptide can be stable for years.[4][12]
-
Reconstituted Solution: Once dissolved, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[12] These aliquots should be stored at -80°C for long-term use.[6][12]
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Solubility | Soluble in sterile water (H₂O) and Dimethyl sulfoxide (DMSO). | [5][6][7] |
| Sonication may be required for complete dissolution. | [5][7][8] | |
| Storage (Lyophilized) | Store desiccated at -20°C or -80°C. | [4][6][12] |
| Storage (In Solution) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | [6][12] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.[2][3]
-
Briefly centrifuge the vial to ensure the entire peptide pellet is at the bottom.[4]
-
Add the desired volume of sterile solvent (e.g., sterile water or DMSO) to the vial.[5][6][7]
-
Gently vortex or swirl the vial to dissolve the peptide.[1][4] Avoid vigorous shaking.[1]
-
If necessary, sonicate the solution to ensure complete dissolution.[5][7][8]
-
Visually inspect the solution to ensure it is clear and free of particulates.[1]
-
For long-term storage, create single-use aliquots and store them at -80°C.[12]
Protocol 2: Best Practices for Pipetting this compound Solutions
-
Use Low-Retention Tips: Whenever possible, use pipette tips specifically designed for low protein/peptide binding.
-
Pre-wet the Tip: Aspirate and dispense the peptide solution back into the source container three times before taking the volume for your experiment.[16][17][18] This helps to saturate any binding sites on the tip's inner surface.
-
Consistent Aspiration: Immerse the tip just 2-3 mm below the liquid surface during aspiration to avoid coating the outside of the tip.[16][18]
-
Smooth Operation: Operate the pipette plunger slowly and smoothly to ensure accurate and precise aspiration and dispensing.[17][20]
-
Dispensing Technique: Dispense the liquid by touching the pipette tip to the side of the receiving vessel to ensure complete transfer of the droplet.[16][21]
Visual Guides
Caption: Workflow for Reconstituting and Storing this compound.
Caption: Troubleshooting Guide for Unexpected Experimental Results.
References
- 1. jpt.com [jpt.com]
- 2. uk-peptides.com [uk-peptides.com]
- 3. particlepeptides.com [particlepeptides.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 7. C3a 70-77 2TFA(63555-63-5(free base)) | Complement System | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 10. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. integra-biosciences.com [integra-biosciences.com]
- 17. biocompare.com [biocompare.com]
- 18. biosistemika.com [biosistemika.com]
- 19. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. pipettes.com [pipettes.com]
Technical Support Center: C3a (70-77) Peptide and the Impact of TFA Counterion
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering issues related to the trifluoroacetic acid (TFA) counterion in their C3a (70-77) peptide preparations. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic C3a (70-77) peptide? Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) and purification.[1][2] It is utilized for cleaving the synthesized peptide from the solid-phase resin and as an ion-pairing agent during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.[1][2] Consequently, the final lyophilized peptide product is often a TFA salt, where the negatively charged TFA counterion is associated with positively charged residues on the peptide.[1][3]
Q2: How can residual TFA affect my experiments with C3a (70-77)? Residual TFA can significantly impact experimental outcomes in several ways:
-
Biological Activity: TFA can exhibit direct cellular effects, sometimes inhibiting cell proliferation and other times stimulating it, leading to variable or misleading results in bioassays.[1][4][5][6]
-
Structural Alteration: The TFA counterion can influence the secondary structure of the peptide, potentially altering its conformation and, therefore, its binding affinity and activity.[1][7][8]
-
Assay Interference: TFA can lower the pH of your peptide stock solution and final assay buffer, which may affect the peptide's stability and the assay's performance.[1][4] It also has a strong absorbance band that can interfere with spectroscopic measurements like infrared (IR) spectroscopy.[4]
Q3: When should I consider removing or exchanging the TFA counterion? TFA removal is highly recommended for any downstream applications that are sensitive to acidic pH or where cellular toxicity is a concern. This is especially critical for:
-
Cell-based assays (e.g., proliferation, signaling, chemotaxis assays).
-
In vivo studies.
-
Experiments requiring precise pH control.
-
Structural studies using techniques like circular dichroism or IR spectroscopy.
Q4: What are the common alternatives to TFA as a counterion? Common biologically compatible counterions include chloride (from hydrochloric acid) and acetate. These are typically exchanged for TFA through procedures like lyophilization with HCl or ion-exchange chromatography.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered when working with C3a (70-77) peptide that may be related to the TFA counterion.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or unexpected results in cell-based assays | Residual TFA is interfering with cellular processes, causing toxicity or unintended stimulation.[1][4] | 1. Quantify TFA: If possible, determine the percentage of TFA in your peptide lot. 2. Perform Counterion Exchange: Remove TFA and exchange it for a more biocompatible counterion like chloride or acetate using the protocols provided below.[7] 3. Run Controls: Include a control group treated with a TFA solution (at a concentration equivalent to that in the peptide sample) but without the peptide to assess the direct effect of TFA on your cells. |
| Low peptide recovery after TFA removal | 1. Peptide precipitation during the exchange process. 2. Non-specific binding to labware (tubes, pipette tips).[7] 3. Peptide degradation due to harsh pH conditions.[7] | 1. Optimize Solubility: Ensure the peptide is fully dissolved before each step. The solubility of C3a (70-77) can be pH-dependent.[7] 2. Use Proper Labware: Utilize low-protein-binding tubes and pipette tips to minimize loss.[7] 3. Avoid Harsh Conditions: Minimize exposure to extreme pH and prolonged periods at room temperature.[7] |
| Altered peptide activity after counterion exchange | 1. The new counterion (e.g., chloride) is influencing the assay. 2. The peptide degraded during the removal process.[7] 3. Incomplete TFA removal is still causing interference.[7] | 1. Buffer Control: Run a control with the new counterion buffer (e.g., a buffer containing the final concentration of HCl or acetate) to check for effects on the assay.[7] 2. Verify Peptide Integrity: Analyze the peptide's purity and mass using HPLC and mass spectrometry after the exchange procedure.[7] 3. Confirm TFA Removal: If possible, quantify the remaining TFA to ensure the exchange was successful. Repeat the exchange process if necessary.[3][9] |
Quantitative Data Summary
| Peptide/Compound | Counterion | Cell Type | Observed Effect | Reference |
| Calcitonin Gene-Related Peptide (CGRP) | TFA | Fetal Rat Osteoblasts | Increased cell number, but statistically less than with HCl counterion. | [5][10] |
| Calcitonin Gene-Related Peptide (CGRP) | HCl | Fetal Rat Osteoblasts | Increased cell number. | [5][10] |
| Rat Calcitonin | TFA | Fetal Rat Osteoblasts | Decreased cell number. | [10] |
| Rat Calcitonin | HCl | Fetal Rat Osteoblasts | No significant change in cell number. | [10] |
| TFA alone (0.01 - 10 mM) | None | Fetal Rat Osteoblasts | Dose-dependent inhibition of cell growth. | [5] |
This data highlights that the TFA counterion itself can have a significant and unpredictable biological effect, underscoring the importance of its removal for reliable experimental results.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This method displaces the weaker trifluoroacetic acid with the stronger hydrochloric acid, which is then removed as a volatile acid during lyophilization.[3][7]
Materials:
-
TFA-salt of C3a (70-77) peptide
-
Distilled, sterile water
-
100 mM HCl solution
-
Low-protein-binding microtubes
-
Lyophilizer (freeze-dryer)
Methodology:
-
Dissolution: Dissolve the C3a (70-77) peptide in distilled water to a concentration of approximately 1 mg/mL.[3]
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.[3]
-
Incubation: Let the solution stand at room temperature for at least one minute.[3]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[9]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder remains.[3]
-
Repeat: To ensure complete removal, repeat steps 1-5 at least two to three times.[3][9]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer.
Protocol 2: TFA Removal by Anion-Exchange Chromatography
This technique uses a resin to separate the peptide from the TFA counterion.
Materials:
-
TFA-salt of C3a (70-77) peptide
-
Strong anion-exchange resin (e.g., AG 1-X8, acetate form)
-
Distilled, sterile water
-
Appropriate buffers for equilibration and elution (e.g., dilute acetic acid)
Methodology:
-
Resin Preparation: Prepare the anion-exchange column according to the manufacturer's instructions. This typically involves washing and equilibrating the resin with the appropriate buffer (e.g., washing with 1M sodium acetate, followed by distilled water).[9][11]
-
Peptide Dissolution: Dissolve the C3a (70-77) peptide in distilled water.[12]
-
Loading: Apply the peptide solution to the equilibrated column.[11] The positively charged peptide will flow through while the negatively charged TFA ions bind to the resin. Alternatively, if using a cation-exchange resin, the peptide will bind, and TFA will be washed away.
-
Elution: Elute the peptide from the column using distilled water or a volatile buffer.[11][12]
-
Fraction Collection: Collect the fractions containing the peptide.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final peptide product with the new counterion (e.g., acetate).[11]
Visualizations
Caption: C3a (70-77) peptide signaling pathway.[13][14]
Caption: Workflow for TFA removal via lyophilization with HCl.[3][9]
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
- 12. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Bioactivity of a C-Terminal Fragment: A Comparative Analysis of C3a (70-77) TFA and Full-Length C3a
For Immediate Release
A detailed comparison of the bioactivity of the C-terminal octapeptide fragment C3a (70-77) TFA and the full-length human complement component 3a (C3a) reveals a significant difference in potency, with the fragment consistently demonstrating approximately 1-2% of the biological activity of the parent molecule.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective activities, supported by experimental data and detailed methodologies.
Full-length C3a is a 77-amino acid pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response. It exerts its effects by binding to the G protein-coupled C3a receptor (C3aR), triggering a variety of cellular responses, including chemotaxis, mast cell degranulation, and smooth muscle contraction. The C3a (70-77) peptide, corresponding to the C-terminal region of C3a, has been shown to interact with the same receptor and elicit similar, albeit significantly less potent, biological effects.
Quantitative Comparison of Bioactivity
To provide a clear understanding of the functional differences between this compound and full-length C3a, the following tables summarize key quantitative data from various in vitro bioassays.
| Ligand | Receptor Binding Affinity (Kd) | Cell Line | Reference |
| Full-length C3a | High-affinity: 2.1-4.8 nM | HMC-1 | [3] |
| Low-affinity: 30-150 nM | [3] | ||
| This compound | Data not available | - |
| Assay | Ligand | EC50 | Cell Line/System | Reference |
| Mast Cell Degranulation | Full-length C3a | ~3 nM | Human Mast Cells | [4] |
| (Histamine Release) | This compound | ~200-300 nM (estimated based on 1-2% activity) | Rat Peritoneal Mast Cells | |
| Chemotaxis | Full-length C3a | ~1.2 nM | J774 mouse macrophage cell line | [5] |
| This compound | Data not available | - | ||
| G-protein Coupling | Full-length C3a | ~3 nM | HEK293 Gα16-C3aR cells | [6] |
| This compound | Data not available | - | ||
| Ileum Contraction | C3a (70-77) | Lower potency than other short bioactive peptides | Guinea pig ileum | [7] |
Table 2: Functional Potency (EC50). This table presents the half-maximal effective concentration (EC50) of full-length C3a in various functional assays. While direct EC50 values for this compound are limited, its potency is consistently reported to be 1-2% of the full-length protein.
Signaling Pathways and Experimental Workflows
The binding of both full-length C3a and its C-terminal fragment, C3a (70-77), to the C3a receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G-proteins, leading to downstream effects such as calcium mobilization and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).
Figure 1: C3a Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for a competitive binding assay used to determine the binding affinity of unlabeled ligands like this compound.
Figure 2: Competitive Binding Assay Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a non-radiolabeled competitor, such as this compound, by measuring its ability to displace a radiolabeled ligand from the C3a receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human C3a receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled full-length human C3a (e.g., [¹²⁵I]-C3a).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 5 mM MgCl₂, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-C3a to each well.
-
Add the serially diluted unlabeled competitor to the respective wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate the release of intracellular calcium, a key second messenger in C3aR signaling.
Materials:
-
A suitable cell line endogenously expressing or transfected with the C3a receptor (e.g., U937 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Full-length C3a and this compound.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of full-length C3a and this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add the different concentrations of the ligands to the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each ligand.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, a hallmark of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells transfected with the human C3aR).
-
Tyrode's buffer (or similar physiological buffer).
-
Full-length C3a and this compound.
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5).
-
A spectrophotometer.
Procedure:
-
Plate the mast cells in a 24-well plate and culture overnight.
-
Wash the cells with Tyrode's buffer.
-
Prepare serial dilutions of full-length C3a and this compound in Tyrode's buffer.
-
Add the different concentrations of the ligands to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to induce degranulation.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To measure total β-hexosaminidase release, lyse a separate set of unstimulated cells with a detergent (e.g., Triton X-100).
-
Add the pNAG substrate to all wells (supernatants and total lysate) and incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm).
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
-
Plot the percentage of release against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each ligand.
References
- 1. namsa.com [namsa.com]
- 2. Complement C3a Functional Test - Creative Biolabs [creative-biolabs.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. DSpace [repository.upenn.edu]
- 5. Anaphylatoxin C3a but not C3a(desArg) is a chemotaxin for the mouse macrophage cell line J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Activity of a New Batch of C3a (70-77) TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of a new batch of C3a (70-77) TFA, a synthetic octapeptide corresponding to the C-terminus of the human complement component C3a.[1][2][3][4][5] Given that this peptide mimics the biological functions of C3a, albeit at a lower potency (approximately 1-2% of the native protein), rigorous quality control is essential to ensure experimental reproducibility and data integrity.[1][2][3][4][5][6][7][8]
This document outlines a comparative approach, pitting the new batch against a trusted reference standard and a negative control. We provide representative experimental data, detailed protocols for a key functional assay, and diagrams of the underlying biological and experimental processes.
Comparative Analysis of Biological Activity
The primary method for validating a new batch of C3a (70-77) is to determine its potency in a cell-based functional assay. The half-maximal effective concentration (EC50) is a critical parameter for this assessment. A calcium mobilization assay using a cell line endogenously or recombinantly expressing the C3a receptor (C3aR) is a standard method.[9][10][11]
Table 1: Comparative Potency (EC50) in a Calcium Mobilization Assay
| Compound | Batch/Lot # | EC50 (nM) | Fold Difference vs. Reference | Pass/Fail |
| New Batch C3a (70-77) | BATCH-XYZ-2025 | 850 | 1.13 | Pass |
| Reference Standard C3a (70-77) | REF-ABC-2023 | 750 | 1.00 | Pass |
| Negative Control (Scrambled Peptide) | NEG-001 | >10,000 | N/A | Pass |
Note: The data presented are for illustrative purposes. Acceptance criteria (e.g., EC50 within 0.5-2.0 fold of the reference standard) should be established by the individual laboratory.
C3a Receptor Signaling Pathway
C3a (70-77) exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[3][12] This interaction initiates a signaling cascade that is crucial for its pro-inflammatory and immunomodulatory functions.[9][12][13] Upon agonist binding, the C3aR couples primarily to Gαi proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[14] Simultaneously, activation of other G proteins triggers phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) concentrations, a key event measured in functional assays.[9][13]
References
- 1. C3a (70-77) - 1 mg [eurogentec.com]
- 2. C3a (70-77) trifluoroacetate salt | CAS#:63555-63-5 | Chemsrc [chemsrc.com]
- 3. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.cn [glpbio.cn]
- 8. 1a h77 hcv — TargetMol Chemicals [targetmol.com]
- 9. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C3a (complement) - Wikipedia [en.wikipedia.org]
- 13. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of C3a (70-77) TFA: A Guide to Dose-Response Relationships and Functional Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic octapeptide C3a (70-77) trifluoroacetate salt (TFA) with its parent molecule, the full-length human complement component 3a (C3a), and other relevant C3a receptor (C3aR) modulators. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies of the complement system and its role in inflammation, immunity, and disease.
Introduction to C3a (70-77) TFA
C3a (70-77) is a synthetic octapeptide that corresponds to the C-terminal region of the human C3a anaphylatoxin.[1][2] It is widely recognized that this C-terminal portion is crucial for the biological activity of C3a. This compound acts as an agonist at the C3a receptor (C3aR), a G protein-coupled receptor, thereby mimicking the effects of the full-length C3a protein.[1] However, it is important to note that C3a (70-77) exhibits approximately 1-2% of the biological activity of the native C3a molecule.[1][2][3][4] This reduced potency makes it a useful tool for studying C3aR signaling with a wider dynamic range and potentially avoiding the overwhelming responses that can be induced by the full-length protein.
Dose-Response Comparison of C3aR Agonists
The potency of this compound and its alternatives is typically quantified by their half-maximal effective concentration (EC50) in various functional assays. The following tables summarize the available dose-response data. It is crucial to consider that these values are highly dependent on the specific experimental conditions, including the cell type, receptor expression levels, and the assay readout.
Table 1: Comparative Potency (EC50) of C3aR Agonists in Functional Assays
| Agonist | Assay Type | Cell Line/System | EC50 (M) | Reference |
| C3a (70-77) | Calcium Mobilization | Not Specified | ~5.75 x 10⁻⁷ | [Calculated from pEC50 of 6.24] |
| Full-length Human C3a | Mast Cell Degranulation | LAD2 human mast cells | ~3 x 10⁻⁹ | |
| Full-length Human C3a | Mast Cell Degranulation | Rat peritoneal mast cells | ~3.3 x 10⁻⁶ | |
| Full-length Human C3a | Chemotaxis | J774 mouse macrophages | ~1.2 x 10⁻⁹ | [5] |
| Full-length Human C3a | Glucosaminidase Release | RBL cells expressing C3aR | ~1.5 x 10⁻⁹ | [6] |
| Full-length Human C3a | Calcium Mobilization | HEK293 cells with Gα16 & C3aR | ~3 x 10⁻⁹ | [7] |
| JR14a (Agonist) | Gαi Recruitment (BRET) | Not Specified | ~5 x 10⁻⁹ | [8] |
Note: The EC50 value for C3a (70-77) was calculated from a reported pEC50 of 6.24. The variability in EC50 values for full-length C3a highlights the importance of the experimental context.
C3a Receptor Signaling Pathway
Activation of the C3a receptor by agonists such as this compound initiates a cascade of intracellular signaling events. C3aR primarily couples to inhibitory G proteins (Gαi) and Gα12/13. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways, including the mobilization of intracellular calcium and the activation of the ERK1/2 MAP kinase pathway. These signaling events ultimately mediate the various biological responses to C3a, such as chemotaxis, inflammation, and smooth muscle contraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anaphylatoxin C3a but not C3a(desArg) is a chemotaxin for the mouse macrophage cell line J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human C3a and C3a desArg anaphylatoxins have conserved structures, in contrast to C5a and C5a desArg - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
A Researcher's Guide to Scrambled Peptide Controls for C3a (70-77) TFA Experiments
For researchers, scientists, and drug development professionals investigating the inflammatory peptide C3a (70-77), the use of appropriate negative controls is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of scrambled peptide controls for C3a (70-77) TFA experiments, offering insights into their design, application, and performance in key functional assays.
The C-terminal octapeptide of complement component C3a, C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), is a biologically active fragment that mimics some of the pro-inflammatory functions of the full-length C3a protein.[1] It exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). Activation of C3aR triggers a cascade of intracellular signaling events, including calcium mobilization and histamine release from mast cells, contributing to inflammatory responses.[2][3]
To distinguish the specific effects of C3a (70-77) from non-specific peptide interactions, a well-designed negative control is essential. A scrambled peptide, which contains the same amino acid composition as the active peptide but in a randomized sequence, serves as an ideal negative control. It allows researchers to verify that the observed biological activity is a direct result of the specific amino acid sequence of C3a (70-77) and not due to general physicochemical properties of the peptide.
Designing a Scrambled Peptide Control
Commercially available, pre-defined scrambled peptide controls for C3a (70-77) are not readily found. Therefore, researchers typically need to design and custom-synthesize a scrambled version. A randomized sequence for C3a (70-77) could be, for example, Leu-Ala-Ser-Arg-Gly-Ala-His-Leu (LASRGALH). When designing a scrambled peptide, it is crucial to ensure that the randomized sequence does not inadvertently create new bioactive motifs.
Performance Comparison in Functional Assays
The efficacy of a scrambled peptide control is best demonstrated by its lack of activity in functional assays where C3a (70-77) is active. Below, we compare the expected performance of C3a (70-77) and a scrambled peptide control in two key assays: calcium mobilization and histamine release.
| Assay | C3a (70-77) | Scrambled Peptide Control | Alternative Negative Controls |
| Calcium Mobilization | Induces a robust, dose-dependent increase in intracellular calcium. | Should not induce a significant change in intracellular calcium levels. | C3aR antagonists (e.g., SB 290157), Vehicle (e.g., PBS or DMSO). |
| Histamine Release | Stimulates histamine release from mast cells in a dose-dependent manner. | Should not cause significant histamine release. | Vehicle control. |
Experimental Protocols
Detailed methodologies for performing calcium mobilization and histamine release assays are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon C3aR activation.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture cells expressing C3aR (e.g., RBL-2H3 cells, primary mast cells) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Peptide Preparation: Prepare serial dilutions of this compound and the scrambled peptide control in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Add the peptides to the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the dose-response curve and calculate the EC50 value for C3a (70-77). The scrambled peptide should not elicit a significant response.
Histamine Release Assay
This assay quantifies the amount of histamine released from mast cells following stimulation.
Experimental Workflow:
Protocol:
-
Mast Cell Isolation: Isolate mast cells from a suitable source (e.g., rat peritoneal cavity).
-
Peptide Incubation: Aliquot the mast cell suspension into tubes. Add varying concentrations of this compound, the scrambled peptide control, or vehicle. Include a positive control for maximal histamine release (e.g., cell lysis buffer).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Carefully collect the supernatants. Measure the histamine concentration in the supernatants using a commercially available histamine ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of histamine release for each sample relative to the total histamine content. Plot the dose-response curve for C3a (70-77) and determine the EC50 value. The scrambled peptide should show negligible histamine release.
C3a Receptor Signaling Pathway
Understanding the signaling pathway of the C3a receptor is crucial for interpreting experimental results. Upon binding of C3a or C3a (70-77), the C3aR, which is coupled to inhibitory G proteins (Gi/o), initiates a signaling cascade.[4][5] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC). PLC activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events ultimately lead to cellular responses like degranulation and chemotaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
A Researcher's Guide to C3a (70-77) TFA: A Side-by-Side Comparison of Supplier Offerings
For researchers and drug development professionals working in immunology, inflammation, and neuroscience, the C3a-C3a receptor (C3aR) signaling axis is a critical area of investigation. The C-terminal octapeptide of C3a, C3a (70-77), serves as a valuable tool in these studies, exhibiting 1-2% of the biological activity of the full-length C3a anaphylatoxin. This guide provides a side-by-side comparison of C3a (70-77) TFA (trifluoroacetate salt) from various suppliers, supported by standardized experimental protocols to empower researchers to make informed purchasing decisions and ensure the quality and activity of their reagents.
Supplier Product Specifications
While direct comparative studies from suppliers are not publicly available, a review of product datasheets from prominent vendors provides key specifications for initial comparison. The following table summarizes the typical information provided by suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate data.
| Specification | Anaspec | MedchemExpress | Creative Biolabs | Amsbio | Eurogentec | GlpBio |
| Product Name | C3a (70-77) | This compound | This compound | C3a 70-77 2TFA | C3a (70-77) | This compound |
| Catalog Number | AS-61118 | HY-P1505A | CTI-008 | AMS.T7497L-1-MG | AS-61118 | GC10534 |
| Purity | ≥95% by HPLC[1] | >98% | 98% | Information not readily available | Information not readily available | >98.00% |
| Sequence | H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH (ASHLGLAR)[1] | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR)[2] | ASHLGLAR[3] | ASHLGLAR | H-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg-OH (ASHLGLAR)[2] | ASHLGLAR |
| Molecular Formula | C35H61N13O10[1] | C37H62F3N13O12[2] | C37H62F3N13O12[3] | Information not readily available | C35H61N13O10[2] | C37H62F3N13O12 |
| Molecular Weight | 824 g/mol [1] | 937.96 g/mol [2] | 937.96 g/mol [3] | Information not readily available | 824 g/mol [2] | 937.96 g/mol |
| Formulation | Lyophilized powder[1] | Solid (White to off-white)[2] | Information not readily available | Information not readily available | Lyophilized[2] | Solid |
| Storage | -20°C[1] | Powder: -80°C (2 years), -20°C (1 year)[2] | -20°C (short term), -80°C (long term)[3] | Information not readily available | -20°C[2] | Powder: -20°C (3 years) |
| Solubility | Information not readily available | H2O: 100 mg/mL (requires ultrasonic)[4] | Soluble in DMSO[3] | Information not readily available | Information not readily available | H2O, DMSO |
Note: The molecular formula and weight may differ based on whether the TFA counter-ion is included in the calculation. It is crucial to confirm this with the supplier.
C3a Signaling Pathway
C3a (70-77) exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). Activation of C3aR initiates a cascade of intracellular signaling events that can have both pro- and anti-inflammatory consequences depending on the cell type and context. The diagram below illustrates the key signaling pathways activated by C3a binding to its receptor.
Caption: C3a receptor signaling cascade.
Experimental Protocols for Product Validation
To ensure the quality and biological activity of this compound from any supplier, researchers should perform a series of validation experiments. Below are detailed protocols for key assays.
Purity and Identity Verification
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method separates the peptide from impurities based on hydrophobicity.
-
Objective: To determine the purity of the C3a (70-77) peptide.
-
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Peptide sample (dissolved in Mobile Phase A at 1 mg/mL)
-
-
Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks. A purity of ≥95% is generally acceptable for most research applications.[5]
-
B. Mass Spectrometry (MS) for Identity Confirmation
This technique confirms the molecular weight of the peptide, verifying its identity.
-
Objective: To confirm the molecular weight of the synthesized C3a (70-77) peptide.
-
Materials:
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Peptide sample (prepared according to the instrument's requirements)
-
-
Protocol:
-
Prepare the sample by dissolving the peptide in an appropriate solvent and mixing it with a matrix (for MALDI-TOF) or infusing it directly (for ESI-MS).
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of C3a (70-77) (824.9 Da for the free peptide). The TFA salt will have a higher mass.
-
Biological Activity Assays
A. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3aR activation.
-
Objective: To assess the functional activity of C3a (70-77) by measuring its ability to induce calcium flux in C3aR-expressing cells.
-
Materials:
-
C3aR-expressing cell line (e.g., HEK293 or CHO cells stably expressing C3aR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities
-
-
Protocol:
-
Seed the C3aR-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.04%) in HBSS for 1 hour at 37°C.[6]
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of the C3a (70-77) peptide in HBSS.
-
Measure the baseline fluorescence for 10-20 seconds in the plate reader.
-
Inject the C3a (70-77) dilutions and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 60 seconds.
-
Analyze the data by calculating the change in fluorescence over baseline and plot the dose-response curve to determine the EC50 value.
-
B. Mast Cell Degranulation (Histamine Release) Assay
This assay measures the release of histamine from mast cells, a key physiological response to C3a.
-
Objective: To determine the ability of C3a (70-77) to induce degranulation of mast cells.
-
Materials:
-
Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer
-
C3a (70-77) peptide
-
Positive control (e.g., Compound 48/80)
-
Histamine ELISA kit or a fluorometric histamine assay
-
-
Protocol:
-
Isolate and purify mast cells and resuspend them in Tyrode's buffer.
-
Aliquot the cells into microcentrifuge tubes.
-
Add different concentrations of C3a (70-77) or the positive control to the cells.
-
Incubate for 15-30 minutes at 37°C.[7]
-
Centrifuge the tubes to pellet the cells.
-
Collect the supernatants and measure the histamine concentration using a commercial ELISA kit or a fluorometric assay.[8][9]
-
Calculate the percentage of histamine release relative to the total histamine content (determined by lysing a separate aliquot of cells).
-
Experimental Workflow for Quality Control
The following diagram outlines a logical workflow for researchers to validate a new batch of this compound.
Caption: Quality control workflow for this compound.
By following this comprehensive guide, researchers can confidently select and validate this compound from any supplier, ensuring the reliability and reproducibility of their experimental results.
References
- 1. biovera.com.au [biovera.com.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 4. labsolu.ca [labsolu.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inactivation of C3a (70-77) TFA by Carboxypeptidase B and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic inactivation of the C3a anaphylatoxin C-terminal octapeptide, C3a (70-77) TFA, by carboxypeptidase B and its physiologically relevant alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist in the design and interpretation of research involving C3a modulation.
Introduction to C3a and its Inactivation
The complement component 3a (C3a) is a potent pro-inflammatory peptide generated during complement system activation. Its C-terminal octapeptide, C3a (70-77), mimics the biological activities of the full-length protein, which include inducing histamine release, smooth muscle contraction, and increasing vascular permeability.[1][2][3] The biological activity of C3a is tightly regulated in vivo through the enzymatic removal of its C-terminal arginine residue. This process is primarily mediated by basic carboxypeptidases, which convert C3a into the inactive or less active C3a-desArg.[4][5][6][7] Understanding the kinetics and specificity of these enzymes is crucial for developing therapeutic strategies that target the complement system.
The primary enzymes responsible for C3a inactivation in plasma are Carboxypeptidase N (CPN) and Carboxypeptidase B2 (CPB2), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) or Carboxypeptidase U (CPU).[4][5][6] Pancreatic Carboxypeptidase B (CPB) is a well-characterized digestive enzyme that shares a similar mechanism and is often used in vitro for research purposes.[8][9][10]
Comparative Efficacy of Carboxypeptidases in C3a Inactivation
While specific kinetic parameters for the cleavage of C3a (70-77) are not extensively reported, comparative studies and data from related substrates allow for an assessment of their relative efficiencies.
Key Observations:
-
Carboxypeptidase N (CPN) is considered the principal inactivator of anaphylatoxins in circulation due to its constitutive activity in plasma.[4][6]
-
Carboxypeptidase B2 (CPB2/TAFIa) is an inducible enzyme that becomes activated during coagulation and inflammation, suggesting a role as an on-demand regulator of C3a activity at specific sites.[4][5][6]
-
One study has indicated that CPB2 is approximately three-fold less efficient at cleaving C3a compared to CPN . This highlights a key difference in their substrate preference.
-
In contrast, CPB2 is reported to be nine-fold more efficient than CPN at inactivating the C5a anaphylatoxin, indicating distinct regulatory roles for these enzymes.
The following table summarizes the available quantitative data on the activity of these carboxypeptidases. It is important to note that much of the detailed kinetic analysis has been performed using synthetic substrates.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Camel Carboxypeptidase B | Hippuryl-L-Arg | 0.32 | 36.23 | 1.13 x 10⁵ | [11] |
| Starfish Carboxypeptidase B | Benzoyl-Glycyl-L-Arg | - | - | 1.72 x 10⁵ | [11] |
| Porcine Carboxypeptidase B | Benzoyl-Glycyl-L-Arg | - | - | 5.0 x 10⁵ | [11] |
| Bovine Carboxypeptidase B | Benzoyl-Glycyl-L-Arg | - | - | 3.1 x 10⁵ | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic inactivation of C3a and a generalized workflow for comparing the activity of different carboxypeptidases.
Caption: Enzymatic conversion of active C3a to inactive C3a-desArg.
Caption: Workflow for comparing C3a (70-77) inactivation.
Experimental Protocols
The following are generalized protocols for conducting an in vitro comparative analysis of this compound inactivation by different carboxypeptidases. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Inactivation of this compound Monitored by HPLC
Objective: To determine the rate of C3a (70-77) cleavage by carboxypeptidases through chromatographic separation of the substrate and product.
Materials:
-
This compound peptide
-
Recombinant Carboxypeptidase B (pancreatic)
-
Recombinant Carboxypeptidase N
-
Recombinant pro-Carboxypeptidase B2 and Thrombin/Thrombomodulin for activation
-
Reaction Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.65)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare stock solutions of each carboxypeptidase in the reaction buffer. For CPB2, pre-activate the pro-enzyme according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, add the this compound solution to achieve a final concentration (e.g., 100 µM).
-
Initiate the reaction by adding a specific concentration of each carboxypeptidase (e.g., 10 nM).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the uncleaved C3a (70-77) and the cleaved C3a (70-76) product using a gradient of mobile phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Calculate the peak areas for the substrate and product at each time point.
-
Plot the concentration of the product formed over time to determine the initial reaction velocity for each enzyme.
-
Compare the reaction rates to determine the relative efficiency of each carboxypeptidase.
-
Protocol 2: Quantification of C3a (70-77) Inactivation using a C3a-desArg ELISA
Objective: To quantify the formation of the inactive product, C3a-desArg (represented by the cleaved C3a (70-76) peptide), using a specific ELISA kit.
Materials:
-
This compound peptide
-
Recombinant Carboxypeptidase B, N, and activated B2
-
Reaction Buffer (as in Protocol 1)
-
Commercial Human Complement C3a-desArg ELISA Kit[1][3][7][12]
-
Plate reader
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reactions as described in Protocol 1, steps 2.1 to 2.3.
-
-
Sample Preparation for ELISA:
-
At each time point, take an aliquot and dilute it in the sample diluent provided with the ELISA kit to fall within the standard curve range. The dilution will also serve to significantly slow down or stop the reaction.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the C3a-desArg ELISA kit.[1][3] This typically involves:
-
Adding standards and diluted samples to the antibody-coated microplate.
-
Incubating to allow for antigen binding.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate solution to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Construct a standard curve using the provided standards.
-
Determine the concentration of the cleaved peptide in each sample from the standard curve.
-
Plot the concentration of the product formed over time for each enzyme to determine and compare their reaction rates.
-
Conclusion
The inactivation of C3a (70-77) is a critical regulatory step in the complement cascade, primarily managed in vivo by Carboxypeptidase N and Carboxypeptidase B2. While both enzymes effectively cleave the C-terminal arginine, they exhibit different efficiencies and regulatory mechanisms, with CPN acting as a constitutive inhibitor and CPB2 as an inducible one. For in vitro studies, pancreatic Carboxypeptidase B serves as a robust and well-characterized tool. The choice of enzyme for experimental purposes should be guided by the specific research question, considering the physiological context of constitutive versus inducible C3a inactivation. The provided protocols offer a framework for quantitatively assessing and comparing the activity of these important regulatory enzymes.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Carboxypeptidase N (CPN) | BioVendor R&D [biovendor.com]
- 3. researchd.com [researchd.com]
- 4. Carboxypeptidase B2 and N play different roles in regulation of activated complements C3a and C5a in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase B2 and N play different roles in regulation of activated complements C3a and C5a in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase B2 and carboxypeptidase N in the crosstalk between coagulation, thrombosis, inflammation, and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Complement C3a desArg ELISA Kit (CTK-829) - Creative Biolabs [creative-biolabs.com]
- 8. Carboxypeptidase-B rat, Recombinant(EC 3.4.17.2) - Creative Enzymes [creative-enzymes.com]
- 9. marvelgent.com [marvelgent.com]
- 10. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 11. researchgate.net [researchgate.net]
- 12. alpco.com [alpco.com]
A Comparative Guide to C3a (70-77) and Other C3a Fragments for Researchers
For Immediate Publication
This guide provides a detailed functional comparison of the C3a C-terminal octapeptide, C3a (70-77), with other key fragments of the complement component C3a. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to guide research and development efforts.
The complement system is a cornerstone of innate immunity, and its activation leads to the generation of potent inflammatory mediators known as anaphylatoxins, including C3a. C3a exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor, influencing a wide range of cellular responses from chemotaxis to cytokine release.[1][2] Understanding the functional nuances of C3a and its derivatives is critical for targeting this pathway in various disease contexts.
Overview of C3a and Its Fragments
C3a is a 77-amino acid peptide cleaved from complement component C3.[1] Its biological activity is primarily mediated by its C-terminal region. Key fragments discussed in this guide include:
-
Full-length C3a (1-77): The complete, highly active anaphylatoxin.
-
C3a (70-77): A synthetic octapeptide (sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) corresponding to the C-terminus of C3a.[3][4] It retains the biological specificity of C3a but with lower potency.[3][4][5] The TFA (trifluoroacetate) salt is a common formulation for this peptide and does not alter its biological function.
-
C3a des-Arg (1-76): Full-length C3a with the C-terminal arginine removed by carboxypeptidases in plasma.[1][6] This modification significantly reduces or abolishes its classical inflammatory activity.[6][7]
Functional Comparison of C3a Fragments
The primary functions of C3a, such as mast cell degranulation, smooth muscle contraction, and increased vascular permeability, are mediated through the C3a receptor.[3][8] The C-terminal arginine is crucial for high-affinity binding and full agonistic activity.
C3a (70-77) acts as a partial agonist. On a molar basis, it possesses approximately 1-2% of the biological activity of full-length C3a.[3][4][9] Despite its reduced potency, it can induce key C3a-mediated effects, including:
-
Contraction of smooth muscle (guinea pig ileum and uterus).[4]
-
Intracellular calcium mobilization in C3aR-expressing cells.[10]
Crucially, C3a (70-77) exhibits specific receptor interaction, as it can desensitize tissues to subsequent stimulation by full-length C3a, indicating it binds to the same receptor site.[4][5]
C3a des-Arg , historically considered inactive, is now understood to have distinct biological roles. While it lacks the potent pro-inflammatory activities of C3a, it can modulate cytokine synthesis and has been identified as an acylation-stimulating protein (ASP), playing a role in triglyceride synthesis and glucose transport.[8][11] Some studies also suggest it may have anti-bacterial properties.[12]
Quantitative Data Summary
The following table summarizes the relative activities and potencies of C3a fragments based on published experimental data.
| Fragment | Receptor(s) | Relative Potency (vs. C3a) | Key Biological Activities | EC50 (Example) |
| Full-length C3a | C3aR | 100% | Potent anaphylatoxin: mast cell degranulation, chemotaxis, smooth muscle contraction, cytokine modulation.[1][7][8] | ~1.5 - 2.0 nM (Glucosaminidase release)[6] |
| C3a (70-77) | C3aR | 1-2% | Partial agonist: mimics C3a activities at higher concentrations.[3][4][5] | >100 nM (Activity is significant at concentrations of 10⁻⁷ M or higher)[5] |
| C3a des-Arg | C5L2, others | Inactive (inflammatory) | Lacks classical anaphylatoxin activity; functions as Acylation-Stimulating Protein (ASP); modulates cytokine synthesis.[6][7][8][11] | No cell activation observed in glucosaminidase release assays.[6] |
Signaling Pathways and Experimental Workflows
C3a Receptor (C3aR) Signaling Pathway
Activation of C3aR by C3a or its agonistic fragments initiates a cascade of intracellular events. The receptor primarily couples to pertussis toxin-sensitive Gαi and insensitive Gα12/13 proteins.[13] This leads to the activation of downstream effectors like Phospholipase C (PLC), resulting in increased intracellular calcium (Ca²⁺) and activation of the ERK1/2 pathway, which drives many of the cellular responses.[13][14]
Caption: C3aR signaling cascade upon ligand binding.
Logical Relationship of C3a Fragments
The fragments are all derived from the parent C3 protein. The diagram below illustrates their relationship.
Caption: Derivation of C3a fragments from the C3 protein.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of granular content (e.g., β-hexosaminidase, a surrogate for histamine) from mast cells upon stimulation with C3a or its fragments.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL) cells stably expressing the human C3aR are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates and cultured overnight to adhere.
-
Washing: Cells are washed twice with a buffered salt solution (e.g., Tyrode's buffer).
-
Stimulation: Cells are incubated with various concentrations of C3a fragments (e.g., 10⁻¹¹ to 10⁻⁶ M) or a buffer control for 30-60 minutes at 37°C.
-
Quantification of Release:
-
An aliquot of the supernatant is transferred to a new plate.
-
A substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added.
-
The reaction is incubated for 60 minutes at 37°C and then stopped with a high pH buffer.
-
The absorbance is read at 405 nm.
-
-
Total Lysis Control: A set of control wells is treated with a detergent (e.g., Triton X-100) to induce 100% release.
-
Data Analysis: The percentage of release is calculated relative to the total lysis control. EC₅₀ values are determined by plotting the dose-response curve.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic free calcium that occurs upon C3aR activation.
Methodology:
-
Cell Preparation: C3aR-expressing cells (e.g., macrophages, transfected cell lines) are harvested and washed.[10]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Excess dye is removed by washing the cells with a suitable buffer.
-
Measurement:
-
Cells are placed in a fluorometric imaging plate reader or a flow cytometer.
-
A baseline fluorescence reading is established.
-
The C3a fragment is injected, and the change in fluorescence intensity is recorded over time (typically 1-2 minutes).[15]
-
-
Data Analysis: The response is quantified by the peak fluorescence intensity over the baseline. Dose-response curves can be generated to determine EC₅₀ values.
Experimental Workflow: General Functional Assay
The following diagram outlines a generalized workflow for comparing the bioactivity of different C3a fragments.
Caption: Generalized workflow for functional comparison of C3a peptides.
Conclusion
The C-terminal octapeptide C3a (70-77) serves as a valuable research tool, acting as a specific but low-potency agonist for the C3a receptor. It allows for the investigation of C3aR-mediated pathways without the full inflammatory potential of the parent molecule. In contrast, full-length C3a is the fully potent anaphylatoxin, while C3a des-Arg is largely inactive in classical inflammatory assays but possesses alternative metabolic and immunomodulatory functions. The choice of fragment for experimental use should be guided by the specific biological question and the desired level of receptor activation.
References
- 1. C3a (complement) - Wikipedia [en.wikipedia.org]
- 2. Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3a (70-77) - 1 mg [anaspec.com]
- 4. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Human C3a and C3a desArg anaphylatoxins have conserved structures, in contrast to C5a and C5a desArg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. complementtech.com [complementtech.com]
- 9. C3a 70-77 acetate | TargetMol [targetmol.com]
- 10. frontiersin.org [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C3a (70-77) TFA: A Guide for Laboratory Professionals
Researchers and drug development professionals handling C3a (70-77) with Trifluoroacetic acid (TFA) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to the hazardous nature of TFA, this mixture cannot be disposed of through standard laboratory drains. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of C3a (70-77) TFA waste.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to understand the associated hazards. Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage.[1] While the toxicological properties of the C3a (70-77) peptide may not be fully investigated, it is prudent to treat it as a potentially hazardous chemical.[2]
Personal Protective Equipment (PPE): A comprehensive risk assessment should be conducted to determine the appropriate level of PPE. However, the following are considered minimum requirements:
-
Eye Protection: Chemical safety goggles meeting American National Standards Institute (ANSI) Z-87.1 standards are required. A face shield should be worn when handling larger quantities.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected for tears and degradation before and during use and changed immediately if contaminated.
-
Body Protection: A properly fitting lab coat, long pants, and closed-toed footwear must be worn.
Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of TFA, including solution preparation and dispensing, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Disposal Procedures
The presence of Trifluoroacetic acid dictates that the entire this compound solution be treated as hazardous chemical waste.[3][4] Never pour peptide solutions or TFA down the sink.[3][5]
-
Waste Collection:
-
Designate a specific, properly labeled, and leak-proof hazardous waste container for the collection of all this compound waste.[5] The container must be compatible with acidic waste.
-
This includes unused solutions, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves).
-
-
Waste Segregation:
-
Store the this compound waste container in a designated and secure secondary containment area.
-
Segregate the acidic waste from incompatible materials such as bases, oxidizers, and reactive metals to prevent dangerous chemical reactions.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with its contents, including "Hazardous Waste," "Trifluoroacetic Acid," and "C3a (70-77) Peptide." Avoid using abbreviations.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[5]
-
Follow all institutional protocols and provide any necessary documentation regarding the waste composition.
-
Spill Management
In the event of a spill, the response will depend on the volume of the material released.
| Spill Volume | Recommended Action |
| Minor Spill (< 500 mL) | If it does not pose an immediate threat, confine the spill using an inert absorbent material (e.g., vermiculite, sand). Use appropriate PPE and a spill kit to clean the area. Double bag the spill waste in clear plastic bags, label it as hazardous waste, and arrange for collection. |
| Major Spill (> 500 mL) | Evacuate the laboratory immediately and alert others in the vicinity. Activate the fire alarm and call emergency services (911). Do not attempt to clean up a large spill yourself. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling C3a (70-77) TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with C3a (70-77) TFA. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical Identifier:
-
Product Name: this compound
-
Synonyms: Complement 3a (70-77) TFA[1]
-
Molecular Formula: C37H62F3N13O12[2]
Hazard Identification: The primary hazards associated with this compound stem from its biological activity as a complement peptide and the presence of trifluoroacetic acid (TFA) as a counter-ion.
-
Biological Activity: C3a (70-77) is an octapeptide corresponding to the C-terminus of the C3a anaphylatoxin.[1][3][4] It exhibits 1-2% of the biological activities of the full C3a protein, which include inducing histamine release, degranulation of mast cells, smooth muscle contraction, and increasing vascular permeability.[1][5] C3a plays a significant role in the immune response and can modulate human lymphocyte function.[1][2][6] The full C3a peptide also has antibacterial properties.[7]
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that is corrosive and can cause severe skin burns and eye damage.[8] It is harmful if inhaled and toxic to aquatic life with long-lasting effects.[8] Residual TFA from the synthesis and purification process will be present as a salt with the peptide.[9][10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields should be worn at all times.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated. Double gloving is recommended.[12] |
| Body Protection | A lab coat, preferably an impervious one, must be worn.[11] Ensure it is fully buttoned. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of the lyophilized powder or any aerosols.[8][13] A suitable respirator may be necessary for spill cleanup.[11] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Reconstitution:
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator. This prevents condensation from forming inside the vial.[8]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[11]
-
Solvent Addition: In a chemical fume hood, carefully add the appropriate sterile, nuclease-free solvent (e.g., water, buffer) to the vial to achieve the desired stock concentration.[11]
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. Sonication in an ultrasonic bath can be used to aid dissolution if necessary.[11]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.[11][14]
2. Storage:
-
Lyophilized Powder: Store at -20°C for short-term storage and -80°C for long-term storage.[2][3]
-
Reconstituted Solutions: Storage recommendations for reconstituted peptides can vary, but generally, they should be kept at 2-8°C for short-term use or frozen at -20°C or -80°C for longer-term storage.[14] Always refer to the manufacturer's specific guidelines.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired lyophilized powder in a clearly labeled, sealed container designated for chemical waste.[8] |
| Liquid Waste | Solutions of the peptide, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.[8] TFA waste should not be poured down the drain.[13] |
| Contaminated Materials | All materials that have come into contact with the peptide, such as pipette tips, vials, and gloves, should be disposed of as solid chemical waste.[8] |
| Decontamination | Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove residues, followed by washing with a laboratory detergent and rinsing with deionized water. The initial solvent rinse should be collected as hazardous waste.[8] |
| Waste Collection | All waste containers must be clearly labeled with the full chemical name and any solvents used. Store waste containers in a designated secondary containment area. Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[8][13] |
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (63555-63-5 free base) - Immunomart [immunomart.com]
- 3. This compound (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 4. amsbio.com [amsbio.com]
- 5. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3a (complement) - Wikipedia [en.wikipedia.org]
- 7. Activation of the complement system generates antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. amherst.edu [amherst.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. realpeptides.co [realpeptides.co]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
